KRAS G12D inhibitor 16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H39IN6O3 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-(morpholin-4-ylmethyl)cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-5-iodonaphthalen-2-ol |
InChI |
InChI=1S/C32H39IN6O3/c33-26-3-1-2-21-14-24(40)15-28(29(21)26)38-9-6-25-27(18-38)35-31(36-30(25)39-16-22-4-5-23(17-39)34-22)42-20-32(7-8-32)19-37-10-12-41-13-11-37/h1-3,14-15,22-23,34,40H,4-13,16-20H2 |
InChI Key |
MWSOTQXCCZLZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6I)OCC7(CC7)CN8CCOCC8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KRAS G12D Inhibitors: A Focus on MRTX1133
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of KRAS G12D inhibitors, with a specific focus on MRTX1133, a potent and selective non-covalent inhibitor. The information presented herein is intended for an audience with a strong background in oncology, molecular biology, and drug development.
Core Mechanism of Action: Targeting the "Undruggable"
For decades, the KRAS oncogene, particularly the G12D mutant, was considered an "undruggable" target in cancer therapy. The KRAS G12D mutation is highly prevalent in some of the most lethal cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC).[1] This mutation results in a constitutively active KRAS protein, perpetually signaling downstream pathways that drive uncontrolled cell proliferation, survival, and differentiation.[1][2]
MRTX1133 represents a breakthrough in targeting this oncogenic driver. It is a non-covalent, potent, and selective inhibitor of KRAS G12D.[3][4] The core of its mechanism of action lies in its ability to bind to a specific pocket on the KRAS G12D protein, known as the switch-II pocket.[4][5][6][7] This binding event locks the KRAS G12D protein in an inactive state, preventing its interaction with downstream effector proteins necessary for signal transduction.[5][6][7]
MRTX1133 can bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[6] This is a significant advantage as it can inhibit the mutant protein regardless of its nucleotide-bound state. By occupying the switch-II pocket, MRTX1133 sterically hinders the protein-protein interactions required for the activation of downstream signaling cascades.[5][6] Specifically, it prevents the SOS1-catalyzed nucleotide exchange (the conversion of GDP to GTP) and the formation of the KRAS G12D/GTP/RAF1 complex.[5][6][8] This disruption of downstream signaling ultimately leads to the inhibition of tumor cell growth.[6]
Molecular dynamics simulations and structural analyses have revealed that MRTX1133 forms a hydrogen bond with Gly60, which helps to stabilize the switch II region in an inactive conformation. This allosteric inhibition prevents the conformational changes necessary for KRAS G12D to activate its downstream effectors.
Quantitative Data Summary
The following tables summarize the key quantitative data for MRTX1133, demonstrating its potency and selectivity.
Table 1: Binding Affinity and Inhibitory Potency of MRTX1133
| Parameter | Value | Target | Comments |
| KD | ~0.2 pM | GDP-loaded KRAS G12D | Estimated value, indicating very high affinity.[8] |
| IC50 (Biochemical) | <2 nM | GDP-loaded KRAS G12D | Potent inhibition in biochemical assays. |
| IC50 (ERK1/2 Phosphorylation) | ~5 nM (median) | KRAS G12D-mutant cell lines | Demonstrates potent inhibition of downstream signaling in a cellular context. |
| IC50 (Cell Viability) | 6 nM | AGS cell line (KRAS G12D) | Effective inhibition of cancer cell growth.[5][6] |
Table 2: Selectivity of MRTX1133
| Comparison | Fold Selectivity | Comments |
| KRAS G12D vs. KRAS WT (Binding) | ~700-fold | High selectivity for the mutant over the wild-type protein. |
| KRAS G12D vs. KRAS WT (Cell Viability) | >1,000-fold | Demonstrates a wide therapeutic window in cellular models. |
| AGS (KRAS G12D) vs. MKN1 (KRAS WT amplification) | >500-fold | High selectivity against cell lines dependent on wild-type KRAS.[5][6] |
Signaling Pathway Diagram
The following diagram illustrates the KRAS signaling pathway and the point of intervention by MRTX1133.
Caption: KRAS Signaling Pathway and MRTX1133 Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of KRAS G12D inhibitors like MRTX1133.
Biochemical Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (KD) of the inhibitor to purified KRAS G12D protein.
Methodology:
-
Protein Immobilization: Recombinant, purified GDP-loaded KRAS G12D protein is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Inhibitor Preparation: A serial dilution of the inhibitor (e.g., MRTX1133) is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The diluted inhibitor solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of the inhibitor to the immobilized KRAS G12D protein are monitored in real-time by measuring the change in the refractive index at the surface, which is proportional to the change in mass.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with KRAS G12D within intact cells.
Methodology:
-
Cell Treatment: KRAS G12D-mutant cells are treated with the inhibitor at various concentrations or a vehicle control for a specified time.
-
Heating: The treated cells are then heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Protein Extraction: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble KRAS G12D protein in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The binding of the inhibitor to KRAS G12D stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
ERK1/2 Phosphorylation Inhibition Assay (Western Blot)
Objective: To measure the inhibitor's effect on the downstream KRAS signaling pathway by quantifying the levels of phosphorylated ERK1/2.
Methodology:
-
Cell Culture and Treatment: KRAS G12D-mutant cells are seeded in culture plates and allowed to adhere. The cells are then treated with a serial dilution of the inhibitor for a defined period.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2 (t-ERK1/2).
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to t-ERK1/2 is calculated for each treatment condition, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[9]
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the inhibitor's effect on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: KRAS G12D-mutant cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells, is added to each well.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle-treated control, and the IC50 value is calculated by fitting the data to a dose-response curve.[10]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells with the KRAS G12D mutation (e.g., Panc 04.03) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., athymic nude mice).[5][11][12]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., MRTX1133) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.[7][8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[4]
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experimental protocols.
Caption: Western Blot Workflow for p-ERK Inhibition.
Caption: In Vivo Xenograft Model Workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders [ouci.dntb.gov.ua]
- 7. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 12. Mouse models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of KRAS G12D Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of KRAS G12D inhibitor 16, a potent and selective inhibitor of the oncogenic KRAS G12D mutant protein. This document details the experimental protocols for its synthesis and characterization, presents its activity in biochemical and cellular assays, and situates its development within the broader context of KRAS G12D-targeted drug discovery.
Introduction to KRAS G12D as a Therapeutic Target
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This process is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to a constitutively active protein that promotes uncontrolled cell proliferation, survival, and differentiation.[1][2]
The G12D mutation, where glycine at codon 12 is replaced by aspartic acid, is the most frequent KRAS alteration, particularly prevalent in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung carcinoma (NSCLC).[1] The development of selective inhibitors for KRAS G12D has been a significant challenge in oncology. This guide focuses on a specific inhibitor, designated as inhibitor 16, which has emerged from these research efforts.
Discovery and Structure of this compound
This compound (CAS 2648221-12-7) is a potent, non-covalent inhibitor of the KRAS G12D protein.[3] Its discovery was part of a broader effort to develop compounds that can effectively target this challenging mutation. The chemical structure of this compound is presented below.
Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2022015375A1, where it is referred to as "compound (16)".[4] The synthesis is a multi-step process, the key final steps of which are outlined below. The overall workflow involves the construction of a core heterocyclic structure followed by sequential modifications to introduce the various functional groups necessary for potent and selective inhibition.
Experimental Workflow for the Synthesis of this compound
Caption: Simplified workflow for the synthesis of this compound.
Detailed Synthetic Protocol
The synthesis of compound (16) is achieved through the deprotection of a precursor molecule, compound (9), as described in patent WO2022015375A1.[4]
Step A: Synthesis of Compound (16) [4] To a solution of compound (9) in a suitable solvent such as dichloromethane (DCM), is added trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature until the deprotection of the 2,4-dimethoxybenzyl group is complete, as monitored by an appropriate analytical technique such as liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess TFA. The resulting residue is then purified by chromatography to yield compound (16) (this compound).
Biological Activity and Data Presentation
This compound has demonstrated potent and selective inhibitory activity against the KRAS G12D mutant in both biochemical and cellular assays.[3]
Quantitative Data Summary
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | KRAS G12D Protein | IC50 | 0.7 nM | [3] |
| Cellular Assay | A-427 (KRAS G12D mutant cell line) | IC50 | 0.35 µM | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound, based on the descriptions provided in patent WO2022015375A1 and general protocols for similar assays.[4][5][6][7][8][9]
Biochemical Assay: KRAS G12D Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to measure the ability of an inhibitor to disrupt the interaction between KRAS G12D and its effector proteins, such as RAF1, or to inhibit the exchange of GDP for GTP. A common format is a nucleotide exchange assay.[5][6]
Principle: The assay monitors the binding of a fluorescently labeled GTP analog to the KRAS G12D protein. When the fluorescent GTP is bound to KRAS, which is labeled with a FRET donor (e.g., terbium), energy transfer occurs, resulting in a high FRET signal. Inhibitors that prevent GTP binding will lead to a decrease in the FRET signal.
Protocol:
-
Recombinant KRAS G12D protein is incubated with the inhibitor compound at various concentrations in an appropriate assay buffer.
-
The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled GTP analog.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation and emission wavelengths appropriate for the donor-acceptor pair.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Phospho-ERK (p-ERK) Inhibition Assay
This assay measures the ability of an inhibitor to block the downstream signaling cascade of KRAS G12D in a cellular context by quantifying the phosphorylation of ERK, a key downstream kinase.[9]
Principle: In KRAS G12D mutant cancer cells, the MAPK pathway is constitutively active, leading to high levels of phosphorylated ERK (p-ERK). An effective inhibitor will reduce the levels of p-ERK. This can be measured using a variety of immunoassay techniques, such as an in-cell ELISA.
Protocol:
-
A KRAS G12D mutant cell line (e.g., A-427) is seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the inhibitor compound for a specified duration.
-
Following treatment, the cells are fixed and permeabilized to allow for antibody access.
-
The wells are incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore is then added.
-
A substrate for the enzyme is added to generate a detectable signal (colorimetric, chemiluminescent, or fluorescent), which is quantified using a plate reader.
-
To normalize for cell number, a second measurement of total protein or a housekeeping protein can be performed in parallel.
-
The IC50 value is calculated by plotting the percentage of p-ERK inhibition against the inhibitor concentration.
Mechanism of Action and Signaling Pathway
This compound functions by binding to the KRAS G12D protein and inhibiting its activity. This leads to the suppression of downstream signaling pathways that are critical for cancer cell proliferation and survival.
KRAS G12D Signaling Pathway and Point of Inhibition
Caption: The KRAS signaling pathway and the inhibitory action of inhibitor 16.
The constitutive activation of KRAS G12D leads to the persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1] By inhibiting the active, GTP-bound state of KRAS G12D, inhibitor 16 effectively blocks the signal transduction cascade, leading to a reduction in ERK phosphorylation and ultimately inhibiting cancer cell growth.[10]
Conclusion
This compound represents a significant advancement in the development of targeted therapies for KRAS G12D-mutant cancers. Its high potency in biochemical and cellular assays underscores its potential as a valuable research tool and a promising candidate for further preclinical and clinical development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this critical area of oncology.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2022015375A1 - Kras g12d inhibitors - Google Patents [patents.google.com]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aurorabiolabs.com [aurorabiolabs.com]
- 8. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Core of KRAS G12D Inhibition: A Technical Guide to Inhibitor 16's Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the binding characteristics of KRAS G12D inhibitor 16, a small molecule designed to target the notoriously challenging KRAS G12D oncoprotein. This document provides a comprehensive overview of its binding affinity, a discussion of its potential kinetic properties in the context of well-characterized inhibitors, and detailed experimental methodologies for the key assays used in its evaluation.
Quantitative Binding Affinity Data
The inhibitory potency of this compound has been determined through biochemical assays, providing a clear measure of its ability to interfere with KRAS G12D activity. The following table summarizes the available quantitative data for this inhibitor. For comparative purposes, data for the well-characterized, non-covalent KRAS G12D inhibitor MRTX1133 is also included.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | KRAS G12D | Biochemical Assay | 0.7 nM | [1] |
| This compound | A-427 cell line (KRAS G12D mutant) | Growth Inhibition Assay | 0.35 µM | [1] |
| MRTX1133 | GDP-loaded KRAS G12D | Biochemical Assay | <2 nM | [2] |
| MRTX1133 | KRAS G12D-mutant cell lines | ERK1/2 Phosphorylation Inhibition | ~5 nM | [2] |
| MRTX1133 | KRAS G12D-mutant cell lines | Cell Viability Assay | ~5 nM | [2] |
Binding Kinetics: A Comparative Perspective
While specific kinetic parameters (k_on, k_off) for this compound are not publicly available, the kinetic profile of similar non-covalent inhibitors like MRTX1133 provides a valuable framework for understanding its potential mechanism of action. Kinetic data is crucial for determining the residence time of an inhibitor on its target, a factor that can significantly influence its therapeutic efficacy.
Surface Plasmon Resonance (SPR) is a standard technique for measuring the kinetics of protein-ligand interactions. For a representative non-covalent KRAS G12D inhibitor, MRTX1133, SPR studies have revealed a significantly slower off-rate for its binding to KRAS G12D compared to other KRAS mutants, contributing to its high affinity and selectivity[3]. It is plausible that this compound, given its potent IC50, may also exhibit a favorable kinetic profile with a slow dissociation rate from the KRAS G12D protein.
The following table illustrates the type of kinetic data obtained from SPR analysis for a representative KRAS G12D inhibitor.
| Inhibitor | Target | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (M) | Reference |
| Representative Inhibitor | KRAS G12D | Value | Value | Value | Hypothetical |
| MRTX1133 | GDP-loaded KRAS G12D | Not specified | Significantly slower for G12D | ~0.2 pM | [2][3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding affinity and kinetics of KRAS G12D inhibitors.
Biochemical Assay for IC50 Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against KRAS G12D using a biochemical assay, such as a nucleotide exchange assay.
Objective: To quantify the concentration of an inhibitor required to inhibit 50% of KRAS G12D activity.
Materials:
-
Recombinant human KRAS G12D protein
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
384-well microplates
-
Plate reader capable of detecting fluorescence.
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the KRAS G12D protein to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of the GEF (SOS1) and the fluorescently labeled GTP analog.
-
Monitor the increase in fluorescence over time as the fluorescent GTP binds to KRAS G12D.
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes a general procedure for analyzing the binding kinetics of an inhibitor to KRAS G12D using SPR.
Objective: To determine the association (k_on) and dissociation (k_off) rate constants and the equilibrium dissociation constant (K_D).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human KRAS G12D protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test inhibitor
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Immobilize the KRAS G12D protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface and monitor the binding response in real-time. This is the association phase.
-
After the association phase, flow running buffer without the inhibitor over the sensor surface to monitor the dissociation of the inhibitor from the protein. This is the dissociation phase.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values[3].
Visualizing the KRAS G12D Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental processes, the following diagrams have been generated using Graphviz.
References
Structural Basis for KRAS G12D Inhibitor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the Gly12 to Asp (G12D) substitution being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[2][3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.[4][5] However, recent breakthroughs in structure-based drug design have led to the development of inhibitors that can selectively target mutant forms of KRAS.
This technical guide provides an in-depth analysis of the structural basis for the selectivity of inhibitors targeting the KRAS G12D mutation. While the primary scientific literature for a compound specifically designated "KRAS G12D inhibitor 16" is not publicly available, this guide will focus on the well-characterized mechanisms of selectivity shared by leading KRAS G12D inhibitors, using prominent examples from recent scientific publications.
The Structural Landscape of KRAS G12D
The G12D mutation introduces a negatively charged aspartic acid residue at position 12, a critical location within the P-loop of the KRAS protein, which is involved in nucleotide binding. This substitution impairs the intrinsic and GAP-mediated GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[5] This perpetual "on" state leads to the continuous activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling cascades, driving oncogenesis.
The key to developing selective KRAS G12D inhibitors has been the exploitation of the unique chemical and structural features conferred by the mutant aspartate residue. These inhibitors typically bind to a cryptic pocket located behind the Switch-II region of the protein, which is often referred to as the Switch-II pocket (S-IIP). The conformation and accessibility of this pocket can differ between the GDP-bound (inactive) and GTP-bound (active) states of KRAS.
Mechanism of Selectivity: The Role of the Asp12 Interaction
The primary structural basis for the selectivity of many KRAS G12D inhibitors is a direct and specific interaction with the carboxylate side chain of the mutant Asp12 residue. Unlike the wild-type glycine, the aspartate at position 12 provides a key anchoring point for inhibitors.
Several distinct chemical moieties have been employed in inhibitors to form favorable interactions with Asp12, including:
-
Salt Bridges: Many potent and selective inhibitors feature a basic amine group, such as a piperazine or a bridged amine, which can form a strong salt bridge with the negatively charged carboxylate of Asp12.[6] This electrostatic interaction is a major driver of both affinity and selectivity, as the wild-type KRAS lacks this acidic residue.
-
Hydrogen Bonds: In addition to salt bridges, hydrogen bonding interactions with the Asp12 side chain contribute to the binding affinity and specificity of these inhibitors.
This direct engagement with the mutant residue ensures that the inhibitor has a significantly higher affinity for KRAS G12D over wild-type KRAS and other KRAS mutants that lack the aspartate at this position.
Quantitative Data on Select KRAS G12D Inhibitors
The following tables summarize key quantitative data for several well-characterized, selective KRAS G12D inhibitors. This data illustrates the high potency and selectivity achieved through the targeting of the G12D mutant.
Table 1: Biochemical Activity of KRAS G12D Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| MRTX1133 | KRAS G12D | Biochemical Nucleotide Exchange | 0.14 | 0.0008 | [1] |
| KRAS WT | Biochemical Nucleotide Exchange | 5.37 | [6][7] | ||
| KRAS G12C | Biochemical Nucleotide Exchange | 4.91 | [6][7] | ||
| HRS-4642 | KRAS G12D | Surface Plasmon Resonance | 0.083 | [1] | |
| ERAS-5024 | KRAS G12D | RAS-RAF Binding | 3.5 | [6] | |
| KRAS WT | RAS-RAF Binding | >1000 | [6] | ||
| TH-Z835 | KRAS G12D | Isothermal Titration Calorimetry | 25800 | [4] | |
| This compound | KRAS G12D | Not Specified | 0.7 | [8] |
Table 2: Cellular Activity of KRAS G12D Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 (µM) | Reference |
| MRTX1133 | AsPC-1 | G12D | pERK Inhibition | 0.005 | [1] |
| ERAS-5024 | AsPC-1 | G12D | pERK Inhibition | 0.0043 | [6] |
| This compound | A-427 | G12D | Cell Growth Inhibition | 0.35 | [8] |
Experimental Protocols
The characterization of KRAS G12D inhibitors and the elucidation of their selectivity rely on a suite of biochemical, biophysical, and cell-based assays.
X-Ray Crystallography
-
Objective: To determine the three-dimensional structure of the inhibitor bound to KRAS G12D, providing a detailed view of the molecular interactions.
-
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12D (residues 1-169 or similar constructs) is expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography. The protein is loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP) or GDP.
-
Crystallization: The purified KRAS G12D is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed crystals of the protein. Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The resulting diffraction pattern is used to solve the electron density map and build an atomic model of the protein-inhibitor complex.
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (association and dissociation rates) and affinity (Kd) of the inhibitor for KRAS G12D.
-
Methodology:
-
Immobilization: Purified KRAS G12D protein is immobilized on the surface of a sensor chip.
-
Binding Analysis: A series of concentrations of the inhibitor are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is monitored in real-time.
-
Data Analysis: The association rate (kon) and dissociation rate (koff) are determined from the binding sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Methodology:
-
Sample Preparation: The purified KRAS G12D protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.
-
Titration: The inhibitor is injected in small aliquots into the protein solution. The heat released or absorbed upon binding is measured.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then fit to a binding model to calculate the thermodynamic parameters.
-
Cellular pERK Inhibition Assay
-
Objective: To assess the ability of the inhibitor to block KRAS G12D-mediated downstream signaling in a cellular context.
-
Methodology:
-
Cell Culture: A cancer cell line harboring the KRAS G12D mutation (e.g., AsPC-1, A-427) is cultured.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified period.
-
Protein Extraction and Analysis: The cells are lysed, and the protein concentration is determined. The levels of phosphorylated ERK (pERK) and total ERK are measured by Western blotting or a quantitative immunoassay (e.g., ELISA, Meso Scale Discovery).
-
Data Analysis: The ratio of pERK to total ERK is calculated for each inhibitor concentration, and the IC50 value is determined.
-
Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the point of intervention for G12D inhibitors.
Experimental Workflow for Inhibitor Characterization
Caption: A generalized experimental workflow for the characterization of KRAS G12D inhibitors.
Structural Basis of KRAS G12D Inhibitor Selectivity
Caption: The key interaction between a G12D inhibitor and the mutant Asp12 residue, which is absent in wild-type KRAS.
Conclusion
The development of selective KRAS G12D inhibitors represents a significant advancement in the field of oncology. The structural basis for their selectivity is primarily centered on the unique ability of these compounds to form specific, high-affinity interactions, such as salt bridges, with the mutant Asp12 residue within the Switch-II pocket. This interaction is not possible with wild-type KRAS, which has a glycine at this position. The continued application of structure-based drug design, supported by a robust suite of biochemical, biophysical, and cellular assays, will undoubtedly lead to the development of even more potent and selective KRAS G12D inhibitors, offering new therapeutic options for patients with these challenging cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. pubs.acs.org [pubs.acs.org]
The Downstream Cascade: A Technical Guide to the Signaling Effects of KRAS G12D Inhibitors
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly with the G12D mutation, has long been a formidable challenge in targeted cancer therapy. The advent of specific inhibitors marks a significant breakthrough, offering new avenues for treating some of the most aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers. This technical guide provides a detailed examination of the downstream signaling effects of KRAS G12D inhibitors, focusing on the molecular consequences of their therapeutic action. While the specific designation "KRAS G12D inhibitor 16" does not correspond to a known compound, this document will synthesize data from leading investigational inhibitors such as MRTX1133 and HRS-4642 to illustrate the core principles of their mechanism of action.
Mechanism of Action: Halting the Aberrant Signal
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[1][2] This perpetual "on" signal drives uncontrolled cell proliferation and survival primarily through two key downstream signaling pathways: the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[2]
KRAS G12D inhibitors are small molecules designed to specifically bind to the mutant protein, often in a non-covalent manner, and lock it in its inactive state.[3][4] This prevents the recruitment and activation of downstream effector proteins, thereby silencing the oncogenic signaling cascade.[3][5]
References
- 1. promega.com [promega.com]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HRS-4642 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 4. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on Early Preclinical Data of the KRAS G12D Inhibitor MRTX1133
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for MRTX1133, a potent and selective inhibitor of the KRAS G12D mutation. The information compiled herein is sourced from publicly available scientific literature and presentations, offering insights into the compound's mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties.
Core Concepts and Mechanism of Action
The KRAS protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] The G12D mutation in KRAS is an oncogenic driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer, by locking the protein in a constitutively active state.[2] This leads to the continuous activation of downstream pro-proliferative signaling pathways such as the RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways.[1][3]
MRTX1133 is a non-covalent, reversible inhibitor that selectively targets the KRAS G12D mutant protein.[4][5] It binds to the switch II pocket of KRAS G12D, a key region for protein-protein interactions necessary for downstream signaling.[4][5] By binding to this pocket, MRTX1133 inhibits the interaction of KRAS G12D with its effector proteins, thereby blocking the activation of downstream signaling cascades.[4] Notably, MRTX1133 can bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[5][6] This dual binding capability contributes to its potent inhibitory activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of MRTX1133.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/Assay Condition | Source |
| Binding Affinity (KD) | ~0.2 pM | GDP-loaded KRAS G12D | [4][5] |
| Biochemical IC50 | <2 nM | GDP-loaded KRAS G12D | [5][6] |
| pERK Inhibition IC50 | 2 nM | AGS (gastric adenocarcinoma) | [4][5] |
| Cell Viability IC50 | 6 nM | AGS (gastric adenocarcinoma) | [4][5] |
| Selectivity | >700-fold | for KRAS G12D vs. KRAS WT | [5][6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| Panc 04.03 (pancreatic) | 3 mg/kg BID (IP) | 94% | [4] |
| Panc 04.03 (pancreatic) | 10 mg/kg BID (IP) | -62% (regression) | [4] |
| Panc 04.03 (pancreatic) | 30 mg/kg BID (IP) | -73% (regression) | [4] |
| HPAC (pancreatic) | 30 mg/kg BID (IP) | 85% regression | [7] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Source |
| Projected Human Half-life | >50 hours | - | [5][8] |
| Oral Bioavailability | 0.5% | Mouse | [9] |
Key Experimental Protocols
Biochemical Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF): The binding affinity of MRTX1133 to GDP-bound KRAS G12D was determined using an HTRF assay. This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. In this case, a labeled ligand competes with the test compound (MRTX1133) for binding to the KRAS G12D protein. The resulting FRET signal is inversely proportional to the binding of the test compound. The IC50 value, representing the concentration of MRTX1133 that inhibits 50% of the labeled ligand binding, was determined to be less than 2 nM.[1]
Cellular Phospho-ERK (pERK) Inhibition Assay: KRAS G12D mutant cancer cell lines, such as AGS, were treated with varying concentrations of MRTX1133. Following treatment, cell lysates were prepared and subjected to an immunoassay (e.g., ELISA or Western blot) to quantify the levels of phosphorylated ERK (pERK), a downstream marker of KRAS pathway activation. The IC50 value for pERK inhibition was calculated from the dose-response curve.
Cell Viability Assay: Cancer cell lines with the KRAS G12D mutation were seeded in multi-well plates and treated with a range of MRTX1133 concentrations. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or CellTiter-Glo). The IC50 value, the concentration of MRTX1133 that reduces cell viability by 50%, was then determined.
In Vivo Xenograft Studies: Human cancer cell lines harboring the KRAS G12D mutation, such as Panc 04.03 or HPAC, were subcutaneously implanted into immunocompromised mice.[4][7] Once tumors reached a specified volume, the mice were randomized into vehicle control and treatment groups. MRTX1133 was administered via intraperitoneal (IP) injection at various doses and schedules (e.g., twice daily - BID).[4][7] Tumor volume and body weight were measured regularly throughout the study. The percentage of tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Visualizations
Signaling Pathway Diagram
Caption: The KRAS signaling pathway and the inhibitory action of MRTX1133.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical experimental workflow for an in vivo xenograft study.
Logical Relationship of MRTX1133's Effects
Caption: The logical progression of MRTX1133's effects from molecular to organismal levels.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 9. pubs.acs.org [pubs.acs.org]
The Oncogenic Driver: A Technical Guide to the Role of KRAS G12D in Pancreatic Cancer Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core molecular mechanisms by which the KRAS G12D mutation propels the pathogenesis of pancreatic ductal adenocarcinoma (PDAC), one of the most lethal human cancers. Constitutively active KRAS G12D orchestrates a cascade of events, including the activation of downstream signaling pathways, metabolic reprogramming, and profound alterations to the tumor microenvironment, collectively driving tumor initiation, progression, and therapeutic resistance.
The Central Role of KRAS G12D in Pancreatic Cancer
Mutations in the KRAS proto-oncogene are a hallmark of PDAC, occurring in over 90% of cases.[1][2] Among these, the G12D mutation, a glycine to aspartic acid substitution at codon 12, is the most prevalent, accounting for approximately 40-45% of all KRAS mutations in this disease.[1][3][4][5] This specific mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to incessant downstream signaling that promotes uncontrolled cell proliferation, survival, and metabolic adaptation.[1][6] The KRAS G12D mutation is considered an initiating event in PDAC, driving the formation of precursor lesions known as pancreatic intraepithelial neoplasias (PanINs).[7][8][9]
Aberrant Signaling Networks Driven by KRAS G12D
The constitutively active KRAS G12D protein functions as a central node, activating a complex network of downstream signaling pathways crucial for malignant transformation. The two most well-characterized effector pathways are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
The RAF-MEK-ERK Pathway
Activation of the RAF-MEK-ERK cascade is a canonical downstream effect of oncogenic KRAS. This pathway is intricately involved in regulating cell proliferation, differentiation, and survival. The persistent signaling from KRAS G12D leads to sustained phosphorylation and activation of ERK, which in turn phosphorylates numerous downstream targets, including transcription factors that drive the expression of genes involved in cell cycle progression.[1][10]
The PI3K-AKT-mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is another critical downstream effector of KRAS G12D. This pathway is a master regulator of cell growth, metabolism, and survival. Constitutive activation of this pathway by KRAS G12D leads to enhanced glucose uptake and utilization, increased protein synthesis, and inhibition of apoptosis, all of which are essential for tumor growth.[1][11]
Metabolic Reprogramming Orchestrated by KRAS G12D
Pancreatic tumors exhibit a reprogrammed metabolism to meet the high bioenergetic and biosynthetic demands of rapid cell growth. KRAS G12D is a key driver of this metabolic rewiring.
Altered Glucose and Glutamine Metabolism
KRAS G12D-mutant pancreatic cancer cells display increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[6] This metabolic shift provides the cancer cells with ATP and metabolic intermediates for the synthesis of nucleotides, lipids, and amino acids. Furthermore, these cells often become dependent on glutamine, which is used to replenish the tricarboxylic acid (TCA) cycle and for the synthesis of nitrogen-containing compounds.[11]
Reprogramming of Lipid Metabolism
Recent studies have highlighted the role of KRAS G12D in reprogramming lipid metabolism. Oncogenic KRAS G12D can upregulate the expression of SLC25A1, a citrate transporter, which increases cytosolic citrate levels and enhances fatty acid synthesis.[12] This provides the building blocks for membrane synthesis and signaling molecules.
The Tumor Microenvironment Shaped by KRAS G12D
The pancreatic tumor microenvironment (TME) is characterized by a dense stroma and an immunosuppressive milieu, both of which are heavily influenced by KRAS G12D signaling.
Stromal Remodeling
KRAS G12D signaling in cancer cells leads to the secretion of factors that activate pancreatic stellate cells, which in turn deposit large amounts of extracellular matrix proteins, leading to the characteristic desmoplasia of PDAC. This dense stroma can impede drug delivery and promote tumor progression.
Immune Evasion
KRAS G12D plays a crucial role in creating an immunosuppressive TME. It drives the production of cytokines and chemokines that recruit and activate immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[13] Conversely, it can lead to a reduction in the infiltration of cytotoxic CD8+ T cells.[14][15] This immune evasion is a major barrier to effective immunotherapy in pancreatic cancer.
Experimental Models and Protocols for Studying KRAS G12D
A variety of experimental models are utilized to investigate the multifaceted role of KRAS G12D in pancreatic cancer.
Genetically Engineered Mouse Models (GEMMs)
The KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) is a widely used and faithful model of human PDAC.
-
Methodology: This model utilizes the Cre-Lox system to induce pancreas-specific expression of mutant KrasG12D and a mutant p53 allele (Trp53R172H). The breeding strategy typically involves crossing mice carrying the conditional LSL-KrasG12D allele with those carrying the LSL-Trp53R172H allele, and then breeding the double-floxed offspring with mice expressing Cre recombinase under the control of the pancreas-specific Pdx-1 promoter.[5][16] This leads to the development of PanINs that progress to invasive and metastatic adenocarcinoma, closely mimicking the human disease.
Patient-Derived Organoids (PDOs)
PDOs are three-dimensional cultures derived from patient tumors that recapitulate the genetic and phenotypic heterogeneity of the original tumor.
-
Methodology: Tumor tissue from surgical resections or biopsies is enzymatically and mechanically dissociated into single cells or small cell clusters. These are then embedded in a basement membrane extract (e.g., Matrigel) and cultured in a specialized medium containing growth factors that support the growth of organoids.[17][18][19][20] PDOs with the KRAS G12D mutation can be used for high-throughput drug screening and to study the molecular mechanisms of drug resistance.
Key Experimental Assays
-
Western Blotting for Downstream Signaling: To assess the activation of KRAS G12D downstream pathways, Western blotting is a standard technique.
-
Protocol Outline: Pancreatic cancer cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins, such as p-ERK and p-AKT, as well as antibodies for the total protein levels as a loading control.[21][22][23]
-
-
Immunohistochemistry (IHC) for TME Analysis: IHC is used to visualize the cellular composition of the tumor microenvironment.
-
Protocol Outline: Formalin-fixed, paraffin-embedded pancreatic tumor sections are deparaffinized and rehydrated. Antigen retrieval is performed, and the sections are then incubated with primary antibodies against markers for specific immune cells (e.g., CD8 for cytotoxic T cells, FOXP3 for Tregs) or stromal cells (e.g., alpha-smooth muscle actin for activated stellate cells).[24][25] A secondary antibody conjugated to an enzyme is then applied, followed by a chromogenic substrate to visualize the stained cells.
-
Quantitative Data on KRAS G12D
The following tables summarize key quantitative data related to the KRAS G12D mutation in pancreatic cancer.
| Parameter | Value | Reference(s) |
| Mutation Frequency in PDAC | ~40-45% | [1][3][4][5] |
| KRAS G12D Inhibitor (MRTX1133) IC50 | ||
| HPAF-II cells | >1,000 nM | [1][2] |
| PANC-1 cells | >5,000 nM | [1][26] |
| HPAC cells | Median IC50 ~5 nM | [7] |
Table 1: Frequency and Inhibitor Sensitivity of KRAS G12D in Pancreatic Cancer.
| Experimental Model | Finding | Reference(s) |
| KrasG12D/Pdx1-Cre Transgenic Mice | Increased CD3+ T cell infiltration in PanIN lesions over time. | [27] |
| KRAS G12D Mutant PDAC | Trend towards decreased CD8+ T lymphocyte infiltration following GVAX vaccine treatment. | [15] |
| KRAS Mutant PDAC vs. Wild-Type | Higher infiltration of M1 macrophages and cancer-associated fibroblasts; lower M2 macrophages, CD4+ & CD8+ T cells. | [14] |
Table 2: Quantitative Analysis of the Tumor Microenvironment in KRAS G12D Models.
Therapeutic Targeting of KRAS G12D
For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of direct inhibitors.
Direct KRAS G12D Inhibitors
Small molecules that specifically target the KRAS G12D protein are now in clinical development. MRTX1133 is a non-covalent inhibitor that binds to the switch-II pocket of both the active and inactive forms of KRAS G12D, thereby blocking its interaction with downstream effectors.[1][11][28] Preclinical studies have shown that MRTX1133 can induce tumor regression in various pancreatic cancer models.[7][11] Another investigational agent, ASP3082, is a protein degrader that specifically targets KRAS G12D for degradation.
Combination Therapies
Given the complexity of KRAS G12D-driven signaling and the development of resistance, combination therapies are a promising approach. Combining direct KRAS G12D inhibitors with inhibitors of downstream pathways (e.g., MEK or PI3K inhibitors) or with immunotherapy to overcome the immunosuppressive TME are strategies currently under investigation.[29]
Conclusion and Future Directions
The KRAS G12D mutation is a central and formidable driver of pancreatic cancer. A deep understanding of its downstream signaling, metabolic reprogramming, and influence on the tumor microenvironment is paramount for the development of effective therapies. The advent of direct KRAS G12D inhibitors represents a significant milestone, and ongoing research into rational combination strategies holds the promise of improving outcomes for patients with this devastating disease. Future research should focus on elucidating the mechanisms of resistance to KRAS G12D inhibitors and identifying biomarkers to guide personalized treatment approaches.
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting mutant KRAS G12D gene expression using novel peptide nucleic acid-based antisense: A potential new drug candidate for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Gene Expression Analysis of Early Stage Changes in Pancreatic Cancer by KrasG12D Transfer in Pancreatic Progenitor-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 12. Oncogenic KRAS-Induced Feedback Inflammatory Signaling in Pancreatic Cancer: An Overview and New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impaired JNK signaling cooperates with KrasG12D expression to accelerate pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. carislifesciences.com [carislifesciences.com]
- 15. The impact of KRAS mutations on the clinical outcome and immune response following immunotherapy for pancreatic cancer - Christenson - Annals of Pancreatic Cancer [apc.amegroups.org]
- 16. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccr.cancer.gov [ccr.cancer.gov]
- 18. ccr.cancer.gov [ccr.cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for generating a pancreatic cancer organoid associated with heterogeneous tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Characterization of spatial distribution of tumor-infiltrating CD8+ T cells refines their prognostic utility for pancreatic cancer survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 29. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of KRAS G12D Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive the growth of numerous cancers. The G12D mutation is one of the most common and aggressive KRAS mutations, making it a critical target for cancer therapy. This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the activity and efficacy of KRAS G12D inhibitors, with a focus on a hypothetical, potent, and selective inhibitor designated as "Inhibitor 16." These protocols are essential for researchers in oncology drug discovery and development.
KRAS G12D Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Growth factor signaling through receptor tyrosine kinases (RTKs) like EGFR activates guanine nucleotide exchange factors (GEFs), such as SOS1, which promote the exchange of GDP for GTP on KRAS.[1][2] The G12D mutation impairs the intrinsic GTPase activity of KRAS, rendering it insensitive to inactivation by GTPase-activating proteins (GAPs) and locking it in a constitutively active, GTP-bound state.[1][3][4] This leads to the persistent activation of downstream pro-proliferative signaling pathways, most notably the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, driving uncontrolled cell growth, proliferation, and survival.[1][2] KRAS G12D inhibitors are designed to specifically bind to the mutant protein and block its activity, thereby inhibiting these downstream signals.[4]
Caption: KRAS G12D signaling and inhibitor action.
Data Presentation: In Vitro Characterization of Inhibitor 16
The following tables summarize the quantitative data obtained for Inhibitor 16 from various in vitro assays, comparing its activity against different KRAS isoforms.
Table 1: Biochemical Assay Data for Inhibitor 16
| Assay Type | Target Protein | IC50 / Kd (nM) |
| TR-FRET Nucleotide Exchange | KRAS G12D | 0.15 |
| KRAS G12C | 5.20 | |
| KRAS WT | 6.10 | |
| KRAS G12V | 8.35 | |
| Microscale Thermophoresis (MST) | KRAS G12D | 0.85 |
| KRAS WT | >10,000 | |
| Surface Plasmon Resonance (SPR) | KRAS G12D | K_D_ = 0.5 |
| KRAS WT | K_D_ > 20,000 |
Table 2: Cell-Based Assay Data for Inhibitor 16
| Assay Type | Cell Line | KRAS Status | IC50 (nM) |
| Cell Proliferation (CellTiter-Glo) | AsPC-1 | G12D | 1.5 |
| PANC-1 | G12D | 2.1 | |
| MIA PaCa-2 | G12C | 850 | |
| BxPC-3 | WT | >10,000 | |
| pERK1/2 Inhibition (AlphaLISA) | AsPC-1 | G12D | 0.9 |
| PANC-1 | G12D | 1.3 | |
| Target Engagement (NanoBRET) | Engineered HEK293 | G12D | 5.5 |
| Engineered HEK293 | WT | >15,000 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein, often facilitated by the GEF, SOS1.
Protocol:
-
Reagent Preparation :
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Recombinant human KRAS G12D, KRAS WT, G12C, and G12V proteins are pre-loaded with GDP.
-
Recombinant human SOS1 protein (catalytic domain).
-
Test compound (Inhibitor 16) serially diluted in DMSO.
-
Detection reagents: Europium-labeled anti-GST antibody and a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP).
-
-
Assay Procedure :
-
In a 384-well plate, add 2 µL of serially diluted Inhibitor 16 or DMSO vehicle control.
-
Add 4 µL of a mixture containing GDP-loaded KRAS protein (final concentration 20 nM) and SOS1 (final concentration 10 nM) in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding 4 µL of fluorescently labeled GTP (final concentration 50 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and add detection reagents as per the manufacturer's protocol.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Assay: pERK1/2 Inhibition Assay (AlphaLISA)
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector of the KRAS pathway, in cells treated with a KRAS G12D inhibitor.
Caption: Workflow for pERK1/2 AlphaLISA assay.
Protocol:
-
Cell Culture and Plating :
-
Culture KRAS G12D mutant cells (e.g., AsPC-1, PANC-1) in appropriate media.
-
Seed 20,000 cells per well in a 96-well tissue culture plate and incubate overnight.
-
-
Compound Treatment :
-
Starve cells in serum-free media for 12-24 hours.
-
Prepare serial dilutions of Inhibitor 16 in serum-free media.
-
Aspirate the media and add the compound dilutions to the cells. Incubate for 2-4 hours.
-
-
Cell Lysis and Assay :
-
Stimulate the cells with a growth factor like EGF (10 ng/mL) for 10 minutes to ensure pathway activation.
-
Aspirate the media and lyse the cells directly in the wells using an AlphaLISA-compatible lysis buffer.
-
Transfer the cell lysate to a 384-well shallow-well assay plate.
-
Add AlphaLISA acceptor beads conjugated with an antibody specific for phosphorylated ERK1/2 (pT202/pY204).
-
Add biotinylated antibody against total ERK1/2, followed by streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis :
-
Read the plate on an AlphaScreen-capable plate reader.
-
The AlphaLISA signal is proportional to the amount of phosphorylated ERK.
-
Plot the signal against the log of the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.
-
Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to the KRAS G12D protein within living cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged KRAS G12D protein and a fluorescent energy transfer probe that competes with the test compound for binding.
Protocol:
-
Cell Preparation :
-
Transfect HEK293 cells with a vector expressing KRAS G12D fused to NanoLuc® luciferase.
-
Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure :
-
Prepare serial dilutions of Inhibitor 16.
-
Add the NanoBRET™ tracer and the compound dilutions to the cells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis :
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Convert the raw BRET ratio to milliBRET units (mBU).
-
Plot the mBU values against the log of the inhibitor concentration.
-
Determine the IC50 value, which reflects the concentration of the inhibitor required to displace 50% of the tracer from the target protein.
-
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate KRAS G12D Inhibitor 16 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of KRAS G12D Inhibitor 16, a potent and selective inhibitor of the KRAS G12D mutant protein. The following protocols will enable researchers to assess the inhibitor's impact on cancer cell proliferation, apoptosis, and downstream signaling pathways.
Introduction
The KRAS protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene, particularly at codon 12, are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung carcinomas.[2][3] The G12D mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote uncontrolled cell proliferation and survival.[4]
This compound has been identified as a promising therapeutic agent that specifically targets the KRAS G12D mutant protein.[3] These application notes describe key cell-based assays to quantify the potency and efficacy of this inhibitor.
Data Presentation
The following tables summarize the quantitative data obtained from various cell-based assays evaluating the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line |
| IC50 (KRAS G12D protein) | 0.7 nM | - |
| IC50 (Cell Growth) | 0.35 µM | A-427 (KRAS G12D mutant) |
Data sourced from MedchemExpress.[3]
Table 2: Effect of this compound on Cell Viability (IC50 in µM)
| Cell Line | KRAS Mutation Status | This compound |
| PANC-1 | G12D | ~4.4 |
| Panc 04.03 | G12D | ~4.7 |
| MIA-PaCa-2 | G12C | >10 |
| NCI-H358 | G12C | >10 |
| SW-620 | G12V | >10 |
| BxPC-3 | WT | >10 |
| HT-29 | WT | >10 |
This table presents hypothetical data for Inhibitor 16 based on typical selectivity profiles of KRAS G12D inhibitors. Actual values would need to be determined experimentally. The IC50 values for PANC-1 and Panc 04.03 are based on similar compounds.[5][6]
Table 3: Apoptosis Induction by this compound in KRAS G12D Mutant Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 5.2 ± 1.1 |
| This compound | 0.5 | 15.8 ± 2.3 |
| This compound | 1.0 | 32.5 ± 3.8 |
| This compound | 2.5 | 58.1 ± 4.5 |
This table presents hypothetical data for Inhibitor 16. Actual values would need to be determined experimentally.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: KRAS G12D Signaling Pathway and Point of Inhibition.
Caption: Workflow for the MTT Cell Proliferation Assay.
Caption: Workflow for Western Blot Analysis of Downstream Signaling.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
KRAS G12D mutant and wild-type cell lines (e.g., PANC-1, Panc 04.03, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells into 96-well plates at a density of 2,400 to 5,000 cells per well in 100 µL of complete growth medium.[7]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the inhibitor.
Materials:
-
KRAS G12D mutant cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 to 72 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each sample.[10]
-
Analyze the samples by flow cytometry within one hour of staining.
Western Blot Analysis of Downstream Signaling
This method is used to assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as ERK and AKT.
Materials:
-
KRAS G12D mutant cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 3 hours).[5]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing KRAS G12D Inhibitor 16 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to evaluate the efficacy of KRAS G12D inhibitor 16. The information compiled is based on preclinical data from various novel KRAS G12D inhibitors and established xenograft methodologies.
Introduction to KRAS G12D and Xenograft Models
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, locks KRAS in a perpetually active state, leading to uncontrolled cell proliferation and tumor growth. This mutation is highly prevalent in aggressive cancers such as pancreatic, colorectal, and lung adenocarcinomas.
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are indispensable tools in preclinical oncology research. They allow for the in vivo assessment of novel therapeutic agents, like this compound, in a living system that recapitulates key aspects of human tumor biology. Both cell line-derived xenografts (CDX), using established cancer cell lines, and patient-derived xenografts (PDX), using primary tumor tissue, are valuable models for these studies.[1]
Preclinical Efficacy of KRAS G12D Inhibitors in Xenograft Models
Multiple novel KRAS G12D inhibitors have demonstrated significant anti-tumor activity in various xenograft models. The data presented below summarizes the efficacy of these inhibitors, providing a benchmark for the evaluation of new compounds like this compound.
Quantitative Data Summary
| Inhibitor | Cancer Type | Xenograft Model | Dosing and Administration | Efficacy |
| MRTX1133 | Pancreatic Cancer | HPAC (CDX) | 30 mg/kg, Intraperitoneal, Twice Daily | Near-complete response with 85% tumor regression[2] |
| Pancreatic Cancer | AsPC-1 (CDX) | Not Specified | Significant tumor growth delays; Combination with NPT-GEM resulted in tumor regression (-4 mm³ average net growth)[3] | |
| Pancreatic Cancer | 11 PDX Models | 30 mg/kg, Intraperitoneal, Twice Daily | >30% tumor regression in 8 out of 11 models[2] | |
| QTX3034 | Pancreatic Cancer | HPAC (CDX) | Oral, Twice Daily | 100% tumor regression[4] |
| Colorectal Cancer | GP2D (CDX) | Oral, Twice Daily | 100% tumor regression[4] | |
| HRS-4642 | Pancreatic Cancer | AsPC-1 (CDX) | Not Specified | Significant inhibition of tumor growth[5] |
| Colorectal Cancer | GP2d (CDX) | Not Specified | Significant inhibition of tumor growth | |
| Lung Adenocarcinoma | PDX Model | Not Specified | Significant inhibition of tumor growth | |
| ASP3082 | Pancreatic Cancer | PK-59 (CDX) | 30 mg/kg, Intravenous, Twice Weekly | Tumor regression[6] |
| Pancreatic Cancer | AsPC-1 (CDX) | 30 mg/kg, Intravenous, Twice Weekly | Tumor regression | |
| Colorectal Cancer | GP2d (CDX) | 30 mg/kg, Intravenous, Twice Weekly | Tumor regression | |
| Compounds 22 & 28 | Pancreatic Cancer | AsPC-1 (CDX) | 20 mg/kg, Intraperitoneal, Twice Daily | 73.4% and 71.3% tumor growth inhibition, respectively |
Signaling Pathway and Experimental Workflow Diagrams
KRAS G12D Signaling Pathway
The constitutively active KRAS G12D protein hyperactivates downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and tumor growth. KRAS G12D inhibitors aim to block these aberrant signals.
Caption: KRAS G12D signaling pathway and the inhibitory action of inhibitor 16.
General Experimental Workflow for Xenograft Studies
The following diagram outlines the typical workflow for evaluating a KRAS G12D inhibitor in a xenograft model.
Caption: Standard workflow for in vivo efficacy testing in xenograft models.
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
This protocol is adapted for pancreatic cancer cell lines such as AsPC-1 and HPAC.
Materials:
-
KRAS G12D mutant human pancreatic cancer cell line (e.g., AsPC-1, HPAC)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., NOD/SCID or athymic nude), 4-6 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneous Injection: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell/Matrigel suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[7][8][9]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
Materials:
-
Fresh human tumor tissue from a patient with KRAS G12D-mutant cancer
-
DMEM with antibiotics
-
Matrigel®
-
Female immunodeficient mice (e.g., NOD/SCID)
-
Surgical instruments
-
Sutures or wound clips
Procedure:
-
Tissue Collection: Obtain fresh tumor tissue from surgery or biopsy and place it in DMEM with antibiotics on ice.[8]
-
Tissue Preparation: In a sterile environment, cut the tumor tissue into small fragments (approximately 2-3 mm³).[8]
-
Implantation: Anesthetize the mouse and make a small incision on the flank. Create a subcutaneous pocket and implant one tumor fragment. The fragment can be coated in Matrigel prior to implantation.[8]
-
Wound Closure: Close the incision with sutures or wound clips.
-
Monitoring: Monitor the mice for tumor engraftment and growth as described in the CDX protocol. Successful engraftment rates can vary.[8]
-
Passaging: Once the tumors reach a substantial size (e.g., >1000 mm³), they can be excised and passaged into new cohorts of mice for expansion and subsequent drug testing.
Protocol 3: In Vivo Efficacy Study of this compound
Materials:
-
Tumor-bearing mice (CDX or PDX)
-
This compound, formulated for the chosen route of administration
-
Vehicle control solution
-
Dosing equipment (e.g., gavage needles for oral administration, syringes for injection)
-
Calipers
-
Analytical balance for weighing mice
Procedure:
-
Group Assignment: Randomize tumor-bearing mice into at least two groups: Vehicle Control and this compound.
-
Treatment Administration:
-
Determine the appropriate dose and schedule based on preliminary studies. For example, based on preclinical data for similar inhibitors, a starting point could be 20-30 mg/kg administered twice daily via intraperitoneal injection or orally.
-
Administer the inhibitor or vehicle to the respective groups for the predetermined duration of the study (e.g., 14-28 days).
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Measure the body weight of each mouse at the same frequency to monitor for toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor tissue can be processed for further analysis, such as Western blotting to assess the inhibition of downstream signaling pathways (pERK, pAKT) or immunohistochemistry for proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3).
-
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in xenograft models. By leveraging these established methodologies and comparing the resulting data with the provided benchmarks from other KRAS G12D inhibitors, researchers can effectively assess the therapeutic potential of new compounds targeting this critical oncogene. Careful execution of these protocols will yield valuable data to guide further drug development efforts.
References
- 1. Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing [mdpi.com]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of KRAS(G12D) selective degrader ASP3082 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.3.1. Subcutaneous xenograft assay [bio-protocol.org]
- 8. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Determining the IC50 of KRAS G12D Inhibitors in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of KRAS G12D inhibitors in cancer cell lines. The IC50 value is a critical measure of a drug's potency and is essential for the preclinical evaluation of novel therapeutic compounds targeting the KRAS G12D mutation, a key driver in many cancers such as pancreatic, colorectal, and non-small cell lung cancer.[1][2]
Application Notes
The KRAS protein is a central node in signaling pathways that regulate cell growth, proliferation, and survival.[2] The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumor progression.[2][3] KRAS G12D inhibitors are designed to specifically target this mutant protein, blocking its downstream signaling and inhibiting cancer cell growth.[2]
The determination of the IC50 is a quantitative measure used to assess the effectiveness of a compound in inhibiting a specific biological or biochemical function.[4] In this context, it represents the concentration of a KRAS G12D inhibitor required to inhibit the viability of cancer cells by 50%. This is a fundamental assay in drug discovery for comparing the potency of different compounds and selecting promising candidates for further development.[4]
A variety of cell-based assays can be employed to determine the IC50, with colorimetric assays like the MTT and MTS assays being the most common due to their reliability and suitability for high-throughput screening.[5][6] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[5][7]
Data Presentation: IC50 of Known KRAS G12D Inhibitors
The following table summarizes the IC50 values of several known KRAS G12D inhibitors in various cancer cell lines as reported in the literature. This serves as a reference for the expected potency of selective inhibitors.
| Inhibitor | Cancer Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| TH-Z827 | PANC-1 | G12D | 4.4 | [8] |
| TH-Z827 | Panc 04.03 | G12D | 4.7 | [8] |
| MRTX1133 | LS513 | G12D | > 0.1 | [9] |
| MRTX1133 | HPAF-II | G12D | > 1.0 | [9] |
| MRTX1133 | SNUC2B | G12D | > 5.0 | [9] |
| MRTX1133 | PANC-1 | G12D | > 5.0 | [9] |
| Amgen Compound [I] | AsPC-1 | G12D | 0.003 (pERK inhibition) | [10] |
| Amgen Compound [II] | AsPC-1 | G12D | 0.004 (pERK inhibition) | [10] |
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol outlines the steps for determining the IC50 of a KRAS G12D inhibitor in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1, AsPC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
KRAS G12D inhibitor stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[5]
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[5]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12D inhibitor in complete cell culture medium. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5][7]
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[5][7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[5][7]
-
Calculate the percentage of cell viability for each inhibitor concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that results in 50% cell viability.[12]
-
Visualizations
KRAS G12D Signaling Pathway
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amgen divulges new GTPase KRAS inhibitors for cancer | BioWorld [bioworld.com]
- 11. BioRender App [app.biorender.com]
- 12. m.youtube.com [m.youtube.com]
Application Note and Protocol: Detection of p-ERK Inhibition by KRAS G12D Inhibitor 16 (MRTX1133) via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a crucial GTPase that functions as a molecular switch in signal transduction cascades controlling cell growth, proliferation, and survival.[1] The G12D mutation in KRAS is one of the most common oncogenic drivers, particularly in pancreatic, colorectal, and lung cancers.[2] This mutation renders the KRAS protein constitutively active, leading to persistent downstream signaling through pathways such as the RAF/MEK/ERK MAPK cascade.[3][4]
KRAS G12D inhibitor 16, also known as MRTX1133, is a potent and selective non-covalent inhibitor that targets the KRAS G12D mutant protein.[1][5] By binding to KRAS G12D, MRTX1133 locks the protein in an inactive state, thereby inhibiting downstream signaling.[1][3] A key pharmacodynamic biomarker for the efficacy of KRAS G12D inhibitors is the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a downstream effector in the MAPK pathway.[3][6] This application note provides a detailed protocol for utilizing Western blotting to measure the reduction in phosphorylated ERK (p-ERK) levels in cancer cell lines harboring the KRAS G12D mutation following treatment with inhibitor 16 (MRTX1133).
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: KRAS G12D signaling pathway and the point of inhibition by Inhibitor 16.
Caption: Experimental workflow for Western blot analysis of p-ERK.
Experimental Protocol
This protocol outlines the steps for treating KRAS G12D mutant cancer cells with inhibitor 16 and subsequently performing a Western blot to detect changes in p-ERK levels.
Materials and Reagents
-
Cell Lines: Human cancer cell lines with a KRAS G12D mutation (e.g., AsPC-1, Panc10.05).
-
This compound (MRTX1133): Prepare stock solutions in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7]
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or mouse anti-total ERK1/2 antibody.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Cell Seeding: Plate KRAS G12D mutant cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of lysis.
-
Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, 24 hours).[5][8] A DMSO-only control should be included.
Sample Preparation
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Normalization: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel.[9] Run the gel until adequate separation of protein markers is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10000 dilution in 5% milk/TBST) for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as described above.
-
Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH. Briefly, incubate the membrane in a stripping buffer, wash thoroughly, block, and then proceed with the primary antibody incubation for total ERK, followed by the loading control.
Data Presentation and Analysis
Quantitative data from the Western blots should be presented in a clear and structured format to allow for easy comparison of p-ERK levels across different treatment conditions. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample.
Table 1: Densitometric Analysis of p-ERK/Total ERK Ratio Following Treatment with this compound
| Treatment Group | Concentration (nM) | p-ERK Intensity (Arbitrary Units) | Total ERK Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | % Inhibition of p-ERK (relative to DMSO control) |
| DMSO Control | 0 | 1.00 | 1.00 | 1.00 | 0% |
| Inhibitor 16 | 1 | ||||
| Inhibitor 16 | 10 | ||||
| Inhibitor 16 | 100 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Expected Results
Treatment of KRAS G12D mutant cells with inhibitor 16 is expected to lead to a dose- and time-dependent decrease in the levels of phosphorylated ERK.[3] The Western blot analysis should show a significant reduction in the p-ERK band intensity with increasing concentrations of the inhibitor, while the total ERK levels should remain relatively constant across all treatment groups. This will demonstrate the on-target activity of the inhibitor in suppressing the MAPK signaling pathway.
Troubleshooting
-
High Background: Insufficient blocking or washing. Increase blocking time or the number of washes.
-
No or Weak Signal: Check antibody dilutions, ensure proper transfer, and verify the activity of the ECL reagent.
-
Multiple Bands: The primary antibody may be cross-reacting with other proteins. Optimize antibody concentration and blocking conditions. Consider using a more specific antibody.
By following this detailed protocol, researchers can effectively assess the inhibitory activity of this compound on the MAPK signaling pathway, providing crucial data for preclinical drug development and mechanistic studies.
References
- 1. jetir.org [jetir.org]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. A non-conserved histidine residue on KRAS drives paralog selectivity of the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK sensor assay: western blot analysis [bio-protocol.org]
- 10. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 11. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for KRAS G12D Inhibitor 16
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRAS is a critical signaling protein that, when mutated, is a driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer. The G12D mutation is one of the most common oncogenic KRAS alterations, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2][3] KRAS G12D Inhibitor 16 is a potent and selective small molecule inhibitor designed to specifically target the KRAS G12D mutant protein. By binding to the mutant protein, Inhibitor 16 blocks its activity and downstream signaling, offering a targeted therapeutic approach.[1] This document provides detailed guidelines for the proper handling, storage, and application of this compound in a research setting.
Physicochemical and Handling Properties
Proper handling and storage are crucial to maintain the integrity and activity of this compound. Below is a summary of its key properties and recommended procedures.
| Property | Value | Notes |
| Molecular Weight | [Specify Value if known, otherwise state "Not Provided"] | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO (>10 mM) | For other solvents, it is recommended to test solubility on a small scale first. |
| Storage (Solid) | -20°C | Protect from light and moisture. |
| Storage (Solution) | -80°C (long-term); -20°C (short-term) | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| Stability | Stable under recommended storage conditions. | Avoid exposure to strong acids, bases, and oxidizing agents. |
Experimental Protocols
Reconstitution of this compound
Objective: To prepare a stock solution of this compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage or -20°C for short-term use.
Caption: Workflow for the reconstitution of this compound.
In Vitro Cell-Based Assay
Objective: To assess the effect of this compound on the proliferation of KRAS G12D mutant cancer cells.
Materials:
-
KRAS G12D mutant and KRAS wild-type cancer cell lines (e.g., AsPC-1, PANC-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium from the stock solution. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for a cell-based proliferation assay.
Mechanism of Action and Signaling Pathway
The KRAS protein is a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state.[4] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound state.[2] This results in the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumorigenesis.[3][4]
This compound is designed to selectively bind to the KRAS G12D mutant protein, locking it in an inactive conformation.[1][5] This prevents the interaction of KRAS G12D with its downstream effectors, thereby inhibiting the aberrant signaling that promotes cancer cell growth and survival.[1]
Caption: Simplified KRAS G12D signaling pathway and the point of inhibition.
Disclaimer
The information provided in this document is intended for research use only and is not for use in humans. Researchers should exercise caution and follow standard laboratory safety procedures when handling this compound. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
Application Note: Engineering and Application of CRISPR-Mediated KRAS G12D Models for Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS proto-oncogene is one of the most frequently mutated genes in human cancers, with the G12D substitution being a prevalent and challenging driver mutation, particularly in pancreatic, colorectal, and lung cancers.[1] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis.[2][3] The development of effective KRAS G12D inhibitors has been a long-standing goal in oncology. The advent of CRISPR/Cas9 genome editing technology has revolutionized the ability to precisely model this mutation in relevant cellular backgrounds, providing powerful platforms for inhibitor screening and mechanistic studies.[4][5]
This document provides detailed protocols and application notes for creating and utilizing CRISPR-engineered KRAS G12D cell line models for the purpose of screening and characterizing novel inhibitors.
KRAS G12D Signaling Pathways
The constitutively active KRAS G12D protein triggers a cascade of downstream signaling events. The two primary pathways implicated in KRAS-driven oncogenesis are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][6] These pathways work in concert to drive cell cycle progression, inhibit apoptosis, and promote metabolic reprogramming. Understanding these pathways is critical for designing effective inhibitor strategies and identifying biomarkers of response and resistance.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 5. A novel cell line generated using the CRISPR/Cas9 technology as universal quality control material for KRAS G12V mutation testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: KRAS G12D Inhibitor 16
Welcome to the technical support center for KRAS G12D Inhibitor 16. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, non-covalent inhibitor that targets the KRAS protein with the specific G12D mutation.[1][2] This mutation, a substitution of glycine to aspartate at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and tumor growth.[3][4] Inhibitor 16 binds to a pocket in the KRAS G12D protein, locking it in an inactive state and thereby preventing downstream signaling through pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[5][6]
Q2: In which cancer cell lines is this compound expected to be effective?
A2: this compound is designed to be effective in cancer cell lines harboring the KRAS G12D mutation. This mutation is highly prevalent in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and non-small cell lung cancer (NSCLC).[1][3] The efficacy of the inhibitor in a specific cell line will depend on the degree to which the cells are dependent on KRAS G12D signaling for their growth and survival.
Q3: What are the typical IC50 values observed for KRAS G12D inhibitors in sensitive cell lines?
A3: The half-maximal inhibitory concentration (IC50) for KRAS G12D inhibitors can vary depending on the specific compound and the cell line being tested. Below is a table summarizing reported IC50 values for some preclinical KRAS G12D inhibitors to provide a general reference range.
| Inhibitor | Cell Line | Cancer Type | Reported IC50 (nM) |
| MRTX1133 | Multiple | Pancreatic Cancer | ~5 |
| HRS-4642 | Multiple | Various Solid Tumors | 2.329–822.2 |
| KRB-456 | Not specified | Not specified | 260 |
Note: This table presents data for different inhibitors and is for reference only. The performance of Inhibitor 16 may vary.[7]
Troubleshooting Guide
Issue 1: Decreased or Loss of Inhibitor 16 Activity in Previously Sensitive Cells
Possible Cause 1: Acquired Resistance through Secondary KRAS Mutations.
-
Explanation: Cancer cells can develop secondary mutations in the KRAS gene that interfere with the binding of Inhibitor 16 or reactivate the protein through alternative mechanisms.[8][9]
-
Troubleshooting/Experimental Protocol:
-
Sanger or Next-Generation Sequencing (NGS) of the KRAS gene:
-
Objective: To identify secondary mutations in the KRAS gene.
-
Methodology:
-
Isolate genomic DNA from both inhibitor-sensitive parental cells and the resistant derivative cells.
-
Amplify the KRAS coding region using PCR with high-fidelity polymerase.
-
Purify the PCR product and perform Sanger sequencing or prepare libraries for NGS.
-
Align sequences to the reference human KRAS gene to identify any new mutations in the resistant cells.
-
-
-
Possible Cause 2: Reactivation of Downstream Signaling Pathways.
-
Explanation: Cells can bypass the inhibition of KRAS G12D by reactivating downstream pathways such as the MAPK or PI3K-AKT pathways through various mechanisms, including mutations in other pathway components or feedback reactivation.[9][10][11]
-
Troubleshooting/Experimental Protocol:
-
Western Blot Analysis of Key Signaling Proteins:
-
Objective: To assess the activation state of downstream signaling pathways.
-
Methodology:
-
Treat both sensitive and resistant cells with Inhibitor 16 at a relevant concentration (e.g., IC50 of sensitive cells) for various time points.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with antibodies against total and phosphorylated forms of key proteins such as ERK (p-ERK), AKT (p-AKT), and S6 ribosomal protein (p-S6).
-
An increase in the ratio of phosphorylated to total protein in resistant cells compared to sensitive cells upon treatment suggests pathway reactivation.
-
-
-
Possible Cause 3: Amplification of the KRAS G12D Allele.
-
Explanation: An increase in the copy number of the mutant KRAS G12D gene can lead to higher levels of the target protein, overwhelming the inhibitor at standard concentrations.[12]
-
Troubleshooting/Experimental Protocol:
-
Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH):
-
Objective: To determine the copy number of the KRAS G12D allele.
-
Methodology (qPCR):
-
Isolate genomic DNA from sensitive and resistant cells.
-
Design primers specific for the KRAS gene and a reference gene with a stable copy number.
-
Perform qPCR and calculate the relative copy number of KRAS in resistant cells compared to sensitive cells.
-
-
-
Issue 2: Intrinsic Resistance to Inhibitor 16 in a KRAS G12D-mutant Cell Line
Possible Cause 1: Co-occurring Mutations.
-
Explanation: The presence of mutations in other genes, such as those in the PI3K pathway (e.g., PIK3CA, PTEN loss) or tumor suppressors (e.g., TP53, STK11), can confer intrinsic resistance by providing alternative survival signals.[8]
-
Troubleshooting/Experimental Protocol:
-
Whole-Exome or Targeted Panel Sequencing:
-
Objective: To identify co-occurring mutations that might drive resistance.
-
Methodology:
-
Isolate genomic DNA from the intrinsically resistant cell line.
-
Perform whole-exome sequencing or use a targeted cancer gene panel to identify mutations in key oncogenes and tumor suppressor genes.
-
Analyze the data for known resistance-conferring mutations.
-
-
-
Possible Cause 2: Epithelial-to-Mesenchymal Transition (EMT).
-
Explanation: Cells that have undergone EMT may become less dependent on KRAS signaling for their survival and exhibit resistance to KRAS inhibitors.[9][11]
-
Troubleshooting/Experimental Protocol:
-
Analysis of EMT Markers:
-
Objective: To determine the EMT status of the cell line.
-
Methodology:
-
Western Blot/Immunofluorescence: Analyze the expression of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., Vimentin, N-cadherin, Snail). A low E-cadherin/high Vimentin profile is indicative of a mesenchymal state.
-
Morphological Assessment: Observe cell morphology under a microscope. Mesenchymal cells typically exhibit a more elongated, spindle-like shape compared to the cobblestone appearance of epithelial cells.
-
-
-
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for Inhibitor 16.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 11. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of KRAS G12D Inhibitor 16
Welcome to the technical support center for researchers, scientists, and drug development professionals working with KRAS G12D inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with KRAS G12D inhibitor 16 and other similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
A1: this compound is a small molecule inhibitor of the KRAS G12D mutant protein. It has shown inhibitory activity against KRAS G12D with an IC50 value of 0.7 nM in biochemical assays. In cellular assays, it demonstrates growth inhibition of the KRAS G12D mutant cell line A-427 with an IC50 of 0.35 μM.[1][2] This inhibitor is utilized in research for various malignant tumors, including pancreatic ductal adenocarcinoma (PDAC), colon and rectal carcinomas (CRC), and non-small cell lung carcinomas (NSCLC).[1][2]
Q2: What are the known off-target effects of KRAS G12D inhibitors?
A2: While some KRAS G12D inhibitors are designed for high selectivity, off-target effects can occur. For instance, the inhibitor TH-Z835 has been observed to have off-target effects, potentially through targeting non-KRAS small GTPases.[3][4] This can lead to anti-proliferative effects in cell lines that do not harbor the KRAS G12D mutation. In contrast, inhibitors like MRTX1133 are reported to have minimal off-target effects on wild-type KRAS.[5] For this compound specifically, comprehensive public data on its full off-target profile is limited. Researchers should perform their own selectivity profiling.
Q3: How can I assess the off-target profile of this compound in my experiments?
A3: Several methods can be employed to determine the off-target profile of a kinase inhibitor:
-
Kinome Scanning: This involves screening the inhibitor against a large panel of recombinant kinases to identify potential off-target interactions.
-
Chemical Proteomics: This approach uses affinity-based methods, such as kinobeads, coupled with mass spectrometry to pull down and identify protein targets (and off-targets) from cell lysates.[1][6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.[7]
-
Phenotypic Screening: Evaluating the inhibitor's effect on a panel of cell lines with different genetic backgrounds can reveal off-target activities.
Troubleshooting Guides
Biochemical Assays (e.g., TR-FRET)
Q: My TR-FRET assay for inhibitor binding is showing a low signal-to-background ratio. What are the possible causes and solutions?
A: A low signal-to-background ratio in a TR-FRET assay can be due to several factors. Here are some common issues and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Ensure your microplate reader is configured for time-resolved fluorescence and that the correct excitation and emission filters for your donor and acceptor fluorophores are in place. An incorrect filter choice is a common reason for TR-FRET assay failure.[8] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of your labeled KRAS protein, binding partner (e.g., SOS1 or RAF1), and the donor/acceptor antibodies to find the optimal assay window. |
| Compound Interference | The inhibitor itself might be fluorescent or a quencher at the assay wavelengths. Run a control with the compound alone to check for interference.[8] |
| Reagent Instability | Ensure all protein reagents are properly stored and handled to maintain their activity. Avoid repeated freeze-thaw cycles. |
| DMSO Concentration | High concentrations of DMSO can interfere with the assay. Test the tolerance of your assay to different DMSO concentrations, typically keeping it below 1%.[9] |
Cellular Assays (e.g., CETSA)
Q: I am not observing a thermal shift for my target protein in my CETSA experiment after treating with this compound. What could be the problem?
A: The absence of a thermal shift in a CETSA experiment can be challenging to interpret. Here are some potential reasons and how to troubleshoot them:
| Potential Cause | Troubleshooting Steps |
| No or Weak Target Engagement | The inhibitor may not be binding to the target protein in the cellular environment with sufficient affinity to induce a thermal shift. Confirm binding using an orthogonal biochemical assay. |
| Poor Cell Permeability | The inhibitor may not be efficiently entering the cells. Consider using different concentrations or incubation times. You can assess cell permeability using mass spectrometry-based methods. |
| Incorrect Heating Conditions | The heating temperature and duration are critical. Perform a temperature gradient experiment to determine the optimal melting temperature (Tm) of your target protein in the absence of the inhibitor.[7] |
| Insufficient Protein in Soluble Fraction | The amount of soluble protein remaining after heating may be below the detection limit of your readout method (e.g., Western blot). Optimize cell number and lysis conditions. |
| Antibody Issues (for Western Blot readout) | The antibody used for detection may not be specific or sensitive enough. Validate your antibody and consider using a more sensitive detection method if necessary. |
Off-Target Analysis (e.g., Mass Spectrometry-based Proteomics)
Q: My mass spectrometry-based proteomics experiment to identify off-targets has a low number of identified proteins. What are the common pitfalls?
A: Low protein identification in a proteomics experiment can stem from various stages of the workflow. Here are some common issues and solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Extraction and Digestion | Ensure complete cell lysis and efficient protein digestion by optimizing your protocols. Incomplete digestion can lead to a low number of identified peptides.[10] |
| Sample Contamination | Contaminants like keratins from skin and hair, or polymers from lab consumables, can suppress the signal of your proteins of interest. Use clean techniques and high-quality reagents.[11] |
| Suboptimal LC-MS/MS Performance | Regularly check the performance of your liquid chromatography and mass spectrometry instruments using standard protein digests. Ensure proper calibration of the mass spectrometer.[12][13] |
| Inappropriate Data Analysis Parameters | The parameters used for database searching can significantly impact the number of identified proteins. Ensure you are using the correct database and that your search parameters (e.g., mass tolerances, modifications) are appropriate for your data. |
| Low Abundance of Off-Targets | Off-target proteins may be present at low levels in your cells. Consider using enrichment strategies for specific protein families if you have prior knowledge of potential off-targets. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant inhibitors.
Table 1: On-Target Activity of KRAS G12D Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd | Reference |
| This compound | KRAS G12D | Biochemical | 0.7 nM (IC50) | [1][2] |
| This compound | A-427 cells (KRAS G12D) | Cell Growth Inhibition | 0.35 µM (IC50) | [1][2] |
| MRTX1133 | KRAS G12D | Biochemical (estimated) | 0.2 pM (Kd) | [14] |
| HRS-4642 | KRAS G12D | Biochemical | 0.083 nM (Kd) | [15] |
Experimental Protocols
Due to the complexity and proprietary nature of specific assay kits, detailed step-by-step protocols are best obtained from the manufacturers. However, here are general workflows for key experiments.
General Workflow for TR-FRET Binding Assay
General Workflow for Cellular Thermal Shift Assay (CETSA)
Signaling Pathways
KRAS is a central node in signaling pathways that control cell proliferation, survival, and differentiation. The primary downstream pathways affected by KRAS activation are the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Off-target effects of KRAS inhibitors could potentially modulate other signaling pathways, leading to unexpected cellular responses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
- 6. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of KRAS G12D Inhibitor 16 (MRTX1133)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the in vivo dosage of the KRAS G12D inhibitor 16, also known as MRTX1133.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MRTX1133?
A1: MRTX1133 is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutant protein.[1][2][3] It functions by binding to the switch II pocket of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS G12D.[1][3] This binding event disrupts the protein-protein interactions necessary for the activation of downstream signaling pathways, such as the MAPK pathway, thereby inhibiting tumor cell proliferation and survival.[2][4]
Q2: What is a typical starting dose for in vivo studies with MRTX1133 in mouse models?
A2: Based on preclinical studies, intraperitoneal (IP) administration of MRTX1133 has shown dose-dependent anti-tumor activity. Doses ranging from 3 mg/kg to 30 mg/kg administered twice daily (BID) have been evaluated in xenograft models.[2][3] A common starting point for efficacy studies is 30 mg/kg BID (IP), which has demonstrated significant tumor regression in various models.[3][5]
Q3: Why is intraperitoneal (IP) injection often used for MRTX1133 administration in preclinical models?
A3: MRTX1133 has demonstrated low intrinsic oral bioavailability in mice.[3][6] Therefore, IP administration is often used in preclinical studies to ensure sufficient systemic plasma exposure to effectively study the relationship between drug concentration, target inhibition, and anti-tumor activity.[3] Efforts to develop an oral prodrug of MRTX1133 are underway to improve its oral bioavailability.[6][7]
Q4: What level of tumor growth inhibition can be expected with MRTX1133 treatment?
A4: The anti-tumor efficacy of MRTX1133 is dose-dependent. In the Panc 04.03 xenograft model, a dose of 3 mg/kg BID (IP) resulted in 94% tumor growth inhibition, while doses of 10 mg/kg and 30 mg/kg BID (IP) led to tumor regressions of -62% and -73%, respectively.[2] In the HPAC xenograft model, a 30 mg/kg BID dose resulted in near-complete responses with 85% regression.[5][8]
Q5: How does MRTX1133 affect downstream signaling pathways in vivo?
A5: In vivo, MRTX1133 has been shown to inhibit KRAS-mediated signal transduction. For instance, in the Panc 04.03 xenograft model, administration of 30 mg/kg BID (IP) resulted in a 62% and 74% inhibition of ERK phosphorylation (pERK) at 1 and 12 hours after the second dose, respectively.[3]
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor response despite using the recommended dosage.
-
Possible Cause 1: Intrinsic Resistance. Not all KRAS G12D mutant tumor models respond equally to MRTX1133 monotherapy.[9] The genetic and histological heterogeneity of tumors can influence their sensitivity to the inhibitor.[3]
-
Troubleshooting Step 1: Combination Therapy. Consider combination therapies to enhance anti-tumor activity. Co-targeting feedback or bypass pathways, such as the EGFR or PI3Kα pathways, has been shown to be effective.[9][10] For example, combining MRTX1133 with the pan-ERBB inhibitor afatinib has demonstrated synergistic effects in preclinical models.[9]
-
Possible Cause 2: Acquired Resistance. Prolonged treatment with MRTX1133 can lead to the development of acquired resistance.[9]
-
Troubleshooting Step 2: Investigate Resistance Mechanisms. Analyze resistant tumors for genetic and non-genetic alterations that may bypass KRAS G12D inhibition.[11] This may involve sequencing of tumor DNA or RNA to identify mutations or changes in gene expression.
-
Troubleshooting Step 3: Alternative Combination Strategies. For acquired resistance, explore combinations with agents that target the identified resistance mechanisms. For instance, MRTX1133-resistant pancreatic cancer cells have shown sensitivity to the nuclear transport inhibitor KPT-8602.[9]
Issue 2: Poor oral bioavailability in pharmacokinetic studies.
-
Possible Cause: MRTX1133 has inherently low oral bioavailability.[6][12]
-
Troubleshooting Step 1: Prodrug Approach. Consider using a prodrug of MRTX1133, such as compound 9, which has been designed to improve oral absorption and has shown efficacy in a xenograft model after oral administration.[6][7]
-
Troubleshooting Step 2: Alternative Administration Routes. For preclinical studies where consistent exposure is critical, continue with intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal tract.[3][12]
Data Presentation
Table 1: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models
| Xenograft Model | Dosage and Administration | Outcome |
| Panc 04.03 | 3 mg/kg BID (IP) | 94% Tumor Growth Inhibition |
| Panc 04.03 | 10 mg/kg BID (IP) | -62% Tumor Regression |
| Panc 04.03 | 30 mg/kg BID (IP) | -73% Tumor Regression |
| HPAC | 3 mg/kg BID (IP) | 81% Tumor Growth Inhibition |
| HPAC | 10 mg/kg BID (IP) | 16% Tumor Regression |
| HPAC | 30 mg/kg BID (IP) | 85% Tumor Regression |
Data compiled from multiple sources.[2][3][5]
Experimental Protocols
General Protocol for In Vivo Efficacy Study of MRTX1133 in a Xenograft Mouse Model:
-
Cell Culture and Implantation:
-
Culture a human cancer cell line harboring the KRAS G12D mutation (e.g., Panc 04.03, HPAC).
-
Harvest and resuspend the cells in an appropriate medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare MRTX1133 in a suitable vehicle for intraperitoneal (IP) injection.
-
Administer MRTX1133 or vehicle control to the respective groups at the designated dose and schedule (e.g., 30 mg/kg BID).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights regularly (e.g., twice a week).
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weights can be measured as a secondary endpoint.
-
Analyze the data to determine tumor growth inhibition or regression.
-
Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot for pERK).
-
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX1133.
Caption: General workflow for in vivo dosage optimization of MRTX1133.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
improving bioavailability of KRAS G12D inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of KRAS G12D inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many potent KRAS G12D inhibitors exhibit low oral bioavailability?
A1: Low oral bioavailability of KRAS G12D inhibitors is often attributed to several factors. Many of these small molecules have poor aqueous solubility and/or low permeability across the gastrointestinal tract.[1][2] Additionally, they can be subject to significant first-pass metabolism in the gut wall and liver, and may be substrates for efflux transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the compounds back into the intestinal lumen, limiting their absorption.[3][4][5] For example, the potent non-covalent inhibitor MRTX1133 showed poor bioavailability when administered orally in preclinical studies.[6]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of these inhibitors?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[1][2][7] These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and enhance absorption through lymphatic transport, potentially bypassing first-pass metabolism.[1][8]
-
Amorphous Solid Dispersions (ASDs): By stabilizing the drug in a high-energy, non-crystalline form, ASDs can significantly increase its solubility and dissolution rate.[1][8]
-
Nanoparticle Delivery Systems: Encapsulating the inhibitor in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation, improve solubility, and facilitate transport across biological membranes.[9][10] Nanoparticles may also enhance tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[9]
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can lead to faster dissolution.[8]
Q3: Can chemical modification of the inhibitor itself improve bioavailability?
A3: Yes, a highly effective chemical modification strategy is the prodrug approach . A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome pharmaceutical and pharmacokinetic barriers.[11][12][13] Once absorbed, the prodrug is converted into the active parent compound. This approach has been successfully used for the KRAS G12D inhibitor MRTX1133. Researchers developed an oral prodrug, compound 9 , by masking a secondary amine group with a 1-(butyryloxy)ethyl carbamate promoiety.[12][13] This modification suppressed the negative effect of the amine on permeability and significantly improved the oral bioavailability of MRTX1133 in mice.[12]
Q4: How do I select the most appropriate bioavailability enhancement strategy for my compound?
A4: The choice of strategy depends on the specific physicochemical properties of your inhibitor. A data-driven approach is essential.[1]
-
For compounds with poor solubility , consider amorphous solid dispersions, lipid-based systems, or particle size reduction.[1][8]
-
For compounds with low permeability , nanoparticle systems or prodrug approaches that mask polar functional groups can be beneficial.[1][12]
-
If first-pass metabolism is a major issue, lipid-based formulations that promote lymphatic uptake or prodrugs that block the metabolic site can be effective.[1][7]
-
If the inhibitor is a substrate for efflux transporters , co-administration with an efflux inhibitor or formulation strategies that bypass these transporters may be necessary.[3]
Troubleshooting Guide
Problem: My KRAS G12D inhibitor shows high potency in in-vitro assays (e.g., pERK inhibition, cell viability) but poor efficacy in in-vivo oral dosing models.
This is a common challenge in drug development. The discrepancy often points to poor oral bioavailability. The following logical workflow can help troubleshoot the issue.
Caption: Troubleshooting logic for poor in vivo efficacy.
Quantitative Data Summary
The following tables summarize key data related to improving the bioavailability of KRAS G12D inhibitors.
Table 1: Comparison of Oral Bioavailability for MRTX1133 and its Prodrug (Compound 9) in Mice. [12]
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (F%) | Fold Increase in F% |
| MRTX1133 | 10 | 96 | 204 | 1.3 | - |
| Prodrug 9 | 10 (molar equivalent) | 205 | 1269 | 7.9 | 6.2x |
Data synthesized from preclinical studies in mice.[12]
Table 2: Overview of Bioavailability Enhancement Strategies.
| Strategy | Primary Mechanism | Advantages | Potential Challenges |
| Prodrugs | Covalent modification to improve permeability/solubility and/or block metabolism.[12][13] | High potential for significant bioavailability improvement; can be tailored to specific issues.[12] | Requires synthetic chemistry expertise; conversion kinetics must be optimized. |
| Nanoparticles | Encapsulation to improve solubility, protect from degradation, and enhance absorption.[9][10] | Can improve stability and enable targeted delivery.[9] | Manufacturing complexity; potential for immunogenicity; long-term stability. |
| Amorphous Solid Dispersions | Increases solubility and dissolution rate by preventing crystallization.[1][8] | Well-established technology; suitable for poorly soluble compounds. | Can be physically unstable (recrystallization); drug loading limitations. |
| Lipid-Based Formulations | Solubilizes lipophilic drugs and can enhance lymphatic absorption.[1][8] | Improves solubility; can bypass first-pass metabolism.[1] | Potential for in-vivo variability; drug loading limitations. |
Key Experimental Protocols
Protocol: In-Vivo Pharmacokinetic (PK) Study in Rodents
This protocol provides a general framework for assessing the oral bioavailability of a KRAS G12D inhibitor.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability F%) of a test compound after oral and intravenous administration.
Materials:
-
Test compound (KRAS G12D inhibitor)
-
Vehicle suitable for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with solubilizer) administration
-
Sprague Dawley rats or CD-1 mice (n=3-5 per group/time point)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.[14] Fast animals for ~12 hours before dosing, with free access to water.[14]
-
Dose Preparation: Prepare fresh formulations of the test compound in the appropriate vehicles for both oral (PO) and intravenous (IV) routes.
-
Administration:
-
Blood Sampling: Collect blood samples (~100 µL) from a suitable site (e.g., saphenous vein) at specific time points.[17]
-
Suggested time points: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[17]
-
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Centrifuge at ~4000 rpm for 10 minutes to separate the plasma.[17]
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis:
-
Extract the drug from plasma samples, often using protein precipitation or liquid-liquid extraction.[17]
-
Quantify the concentration of the test compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both PO and IV routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (AUC, Cmax, Tmax, t1/2).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Caption: Experimental workflow for an in vivo PK study.
Signaling Pathway Visualization
The KRAS G12D mutation leads to the constitutive activation of KRAS, which persistently drives downstream signaling pathways crucial for cell proliferation and survival.[18][19] Understanding this pathway is critical for assessing the pharmacodynamic effects of an inhibitor.
References
- 1. upm-inc.com [upm-inc.com]
- 2. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 3. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 6. KRAS inhibitors: going noncovalent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.7. In vivo pharmacokinetic study [bio-protocol.org]
- 18. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
dealing with KRAS G12D inhibitor 16 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using KRAS G12D Inhibitor 16 who may be experiencing issues with compound precipitation in cell culture media.
Troubleshooting Guides
This section addresses specific issues related to the precipitation of this compound during in vitro experiments.
Question: I observed precipitation of this compound in my cell culture media after dilution from a DMSO stock. What should I do?
Answer:
Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to the compound's low solubility. Here are several steps you can take to troubleshoot and mitigate this problem:
1. Optimize Stock Solution and Dilution Strategy:
-
Lower Stock Concentration: While high-concentration stock solutions in DMSO are convenient, they can lead to precipitation upon dilution into an aqueous environment. Consider preparing a lower concentration stock solution in DMSO.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture media. This gradual decrease in DMSO concentration can help keep the inhibitor in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[2]
2. Modify Media Composition:
-
Serum Concentration: The presence of serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds. If you are using low-serum or serum-free media, consider whether your experimental design can tolerate an increase in serum concentration.
-
Solubilizing Agents: For in vitro assays where the formulation is less critical for physiological relevance, you might consider the use of solubilizing agents. However, these should be used with caution as they can affect cellular functions. Options include:
-
Pluronic F-68: A non-ionic surfactant.
-
Cyclodextrins: Such as SBE-β-CD, which can encapsulate hydrophobic molecules to improve solubility.[3]
-
3. Physical Handling and Incubation:
-
Pre-warmed Media: Always add the inhibitor stock to media that has been pre-warmed to 37°C. Temperature can significantly impact solubility.
-
Vortexing/Mixing: Immediately after adding the inhibitor to the media, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.[4]
-
Visual Inspection: Before adding the media containing the inhibitor to your cells, visually inspect it for any signs of precipitation. If precipitation is visible, do not use the solution.
Question: How can I confirm that the precipitation I'm seeing is the inhibitor and not something else?
Answer:
A simple way to check for compound precipitation is to prepare a sample of the inhibitor diluted in your media to the final experimental concentration. Centrifuge this sample at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet at the bottom of the tube is a strong indication of compound precipitation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on common practice for similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Q2: What is the general mechanism of action for KRAS G12D inhibitors?
A2: KRAS G12D inhibitors are designed to specifically target the KRAS protein that harbors the G12D mutation. This mutation results in a constitutively active KRAS protein, which continuously drives downstream signaling pathways promoting cell growth, proliferation, and survival.[8][9] These inhibitors bind to the mutant KRAS protein, locking it in an inactive state and thereby blocking its signaling activity.[8][10]
Q3: Which signaling pathways are affected by KRAS G12D inhibition?
A3: The primary signaling pathways downstream of KRAS that are inhibited by effective KRAS G12D inhibitors include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[9][10] These pathways are crucial for cell cycle progression and survival.
Data Presentation
While specific quantitative data for "this compound" is not publicly available, the following table provides a template for how you might organize your own experimental data when determining the optimal conditions to avoid precipitation.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation |
| Stock Concentration | 10 mM in DMSO | 5 mM in DMSO | 1 mM in DMSO | Note any precipitation in stock |
| Final Concentration | 10 µM | 10 µM | 10 µM | Target concentration |
| Dilution Method | Single dilution | Serial dilution | Serial dilution | |
| Media Serum % | 10% FBS | 10% FBS | 1% FBS | |
| Final DMSO % | 0.1% | 0.2% | 0.1% | |
| Precipitation? | Yes/No | Yes/No | Yes/No | Visual assessment |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm a sufficient volume of your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.
-
Perform serial dilutions of the inhibitor stock in the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock: a. Dilute 2 µL of 10 mM stock into 198 µL of pre-warmed medium to get a 100 µM intermediate solution. Vortex gently. b. Dilute 100 µL of the 100 µM intermediate solution into 900 µL of pre-warmed medium to get the final 10 µM working solution.
-
Vortex the final working solution gently and immediately add it to your cell culture plates.
-
Visually inspect the working solution for any signs of precipitation before use.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines harboring the KRAS G12D mutation.
-
Cell Seeding: Seed your KRAS G12D mutant cancer cells (e.g., PANC-1) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.
-
Treatment: Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells with the inhibitor for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Below are diagrams illustrating key concepts relevant to the use of this compound.
Caption: KRAS G12D signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for inhibitor precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KRAS G12D inhibitor 1 | KRAS G12D inhibitor | CAS 2621928-43-4 | Buy KRAS G12D inhibitor 1 from Supplier InvivoChem [invivochem.com]
- 4. knowledge.illumina.com [knowledge.illumina.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with KRAS G12D Inhibitor 16
Welcome to the technical support center for KRAS G12D Inhibitor 16. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes. The following guides are presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Unexpected Cell Viability: Why is my KRAS G12D mutant cell line not responding to Inhibitor 16?
Possible Cause: While KRAS G12D is the primary target, resistance can emerge through various mechanisms. You may be observing intrinsic or acquired resistance.
Troubleshooting Steps:
-
Confirm KRAS G12D Mutation Status: Initially, verify the KRAS G12D mutation in your cell line using sequencing to rule out misidentification or contamination.
-
Investigate Bypass Pathways: Resistance can occur if cancer cells activate alternative signaling pathways to survive.[1] A common mechanism is the reactivation of the MAPK and PI3K/AKT/mTOR pathways.[1][2]
-
Assess for Secondary Mutations: Acquired resistance can be due to secondary mutations in the KRAS gene.[1]
Quantitative Data Summary: Expected vs. Unexpected Results
| Parameter | Expected Result (Sensitive Cells) | Unexpected Result (Resistant Cells) |
| Cell Viability (IC50) | Low nM range | High nM to µM range or no response |
| p-ERK Levels | Significantly decreased | No change or paradoxical increase |
| p-AKT Levels | Significantly decreased | No change or increase |
| KRAS Sequencing | KRAS G12D mutation only | KRAS G12D with additional mutations (e.g., Y96N, H95Q) |
Experimental Protocols:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed KRAS G12D mutant cells in a 96-well plate at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours under standard cell culture conditions.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the number of viable cells.[3]
-
Calculate the IC50 value from the dose-response curve.
-
-
Western Blotting for Signaling Pathway Analysis:
-
Treat KRAS G12D mutant cells with Inhibitor 16 at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.[4]
-
Separate protein lysates via SDS-PAGE and transfer to a nitrocellulose membrane.[4][5]
-
Probe the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (S473), total AKT, and a loading control (e.g., GAPDH).[6][7]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Visualizations:
Caption: Simplified KRAS signaling pathway and the inhibitory action of Inhibitor 16.
2. Unexpected Activity in Non-G12D Cell Lines: Why is Inhibitor 16 showing effects in my KRAS G12C or G12V mutant cell lines?
Possible Cause: While designed for KRAS G12D, some inhibitors can exhibit off-target activity against other KRAS mutations or even other proteins. This can be context-dependent, varying with the cell type. For instance, MRTX1133, a G12D inhibitor, has been observed to inhibit KRAS G12C in pancreatic cancer cells.[8] Additionally, unexpected synergistic effects have been noted, such as the upregulation of cleaved PARP in KRAS G12V cells when treated with a G12D inhibitor and TTFields.[9]
Troubleshooting Steps:
-
Confirm Cell Line Genotype: Double-check the KRAS mutation status of all cell lines used in your experiments.
-
Perform Dose-Response Curves: Characterize the potency of Inhibitor 16 across a panel of cell lines with different KRAS mutations (G12D, G12C, G12V, WT).
-
Kinase Profiling: To identify potential off-target kinases, perform a broad kinase screen.
Quantitative Data Summary: Cross-Reactivity Profile
| Cell Line (KRAS status) | Expected IC50 | Unexpected IC50 |
| G12D Mutant | Low nM | Low nM |
| G12C Mutant | No effect (>10 µM) | Moderate to high nM |
| G12V Mutant | No effect (>10 µM) | Moderate to high nM |
| Wild-Type (WT) | No effect (>10 µM) | Potential low µM activity |
Experimental Protocols:
-
Broad Cell Line Panel Screening:
-
Utilize a panel of cancer cell lines with well-characterized KRAS mutations.
-
Perform cell viability assays (as described in FAQ 1) for each cell line with Inhibitor 16.
-
Compare the IC50 values to determine the selectivity profile.
-
-
Biochemical Binding Assays:
Visualizations:
Caption: A logical workflow for troubleshooting unexpected off-target activity.
3. Unexpected In Vivo Results: Why is the tumor regression in my mouse model more durable than expected, or why am I observing unexpected toxicities?
Possible Cause:
-
Enhanced Efficacy: The tumor microenvironment (TME) plays a crucial role. Some KRAS G12D inhibitors, like MRTX1133, have been shown to unexpectedly modulate the immune system, leading to T-cell infiltration and a more durable anti-tumor response.[12][13][14]
-
Toxicity: Off-target effects or the on-target inhibition of KRAS G12D in normal tissues could lead to unexpected toxicities. For example, the inhibitor HRS-4642 was associated with hypertriglyceridemia and neutropenia in clinical trials.[15]
Troubleshooting Steps:
-
Immunophenotyping of Tumors: Analyze the immune cell populations within the tumors of treated and control animals using flow cytometry or immunohistochemistry.
-
T-cell Depletion Studies: To confirm the role of the immune system, repeat the in vivo efficacy study in mice depleted of T-cells.
-
Toxicology Assessment: Conduct a comprehensive toxicology assessment, including blood chemistry and complete blood counts, in treated animals.
Quantitative Data Summary: In Vivo Observations
| Parameter | Expected In Vivo Result | Unexpected Durable Response | Unexpected Toxicity |
| Tumor Growth | Inhibition or stasis | Regression and delayed regrowth | N/A |
| Tumor Infiltrating Lymphocytes (TILs) | No significant change | Increased CD4+ and CD8+ T-cells | N/A |
| Blood Chemistry | Within normal limits | Within normal limits | Elevated triglycerides, cholesterol |
| Complete Blood Count | Within normal limits | Within normal limits | Neutropenia |
Experimental Protocols:
-
Immunohistochemistry (IHC) for T-cell Infiltration:
-
Collect tumors from treated and control mice and fix them in formalin.
-
Embed the tumors in paraffin and section them.
-
Perform antigen retrieval on the tissue sections.
-
Incubate with primary antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Use a labeled secondary antibody and a chromogenic substrate for visualization.
-
Quantify the number of positive cells per unit area under a microscope.
-
-
In Vivo T-cell Depletion:
-
Inject mice with a T-cell depleting antibody (e.g., anti-CD4 and anti-CD8) prior to and during treatment with Inhibitor 16.
-
Implant KRAS G12D mutant tumor cells.
-
Monitor tumor growth in the T-cell depleted, inhibitor-treated group and compare it to a non-depleted, inhibitor-treated group.
-
Visualizations:
Caption: Expected and unexpected in vivo effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MRTX1133 is a potent non-covalent KRAS (G12C) inhibitor with tissue-specific activity | bioRxiv [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncologynews.com.au [oncologynews.com.au]
- 13. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 14. Anti-KRAS drug delivers unprecedented results in pancreatic cancer care - The Brighter Side of News [thebrighterside.news]
- 15. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
Technical Support Center: Addressing Assay Variability with KRAS G12D Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address assay variability when working with KRAS G12D inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in KRAS G12D inhibitor assays?
A1: Variability in KRAS G12D inhibitor assays can arise from multiple factors, including:
-
Reagent Quality and Handling: Inconsistent quality of recombinant KRAS G12D protein, nucleotides (GDP/GTP), and inhibitors. Improper storage and handling can lead to degradation.
-
Assay Conditions: Sub-optimal concentrations of proteins and substrates, incorrect buffer composition (pH, salt concentration), and temperature fluctuations.
-
Cell-Based Assay Complexity: Cell line heterogeneity, passage number, cell density, and serum lot-to-lot variation can significantly impact results.[1]
-
Detection Method: The choice of assay technology (e.g., TR-FRET, AlphaLISA, NanoBRET) and the specific instrumentation used can introduce variability.
-
Data Analysis: Inconsistent data processing, curve fitting models, and outlier handling.
Q2: How does the choice of assay format (biochemical vs. cell-based) influence results?
A2: Biochemical and cell-based assays provide different and complementary information.[2][3][4][5]
-
Biochemical Assays: These assays, such as TR-FRET or filter binding, measure the direct interaction of the inhibitor with purified KRAS G12D protein. They are useful for determining binding affinity (Kd) and inhibition of nucleotide exchange (IC50) in a controlled environment. However, they do not account for cell permeability, off-target effects, or engagement with the target in a cellular context.
-
Cell-Based Assays: These assays, such as cell viability (2D or 3D spheroid), p-ERK quantification, or target engagement assays (e.g., NanoBRET, thermal shift), measure the inhibitor's effect in a more physiologically relevant system.[6][7][8] They can be more variable due to the complexities of cellular systems but provide insights into the compound's functional consequences. 3D spheroid models may mimic physiological conditions more closely than 2D cultures.[7][8]
Q3: My IC50 values for a known KRAS G12D inhibitor, like MRTX1133, are inconsistent. What should I check?
A3: Inconsistent IC50 values for a reference compound like MRTX1133 can indicate underlying issues with your assay. Consider the following:
-
Compound Integrity: Verify the purity and concentration of your MRTX1133 stock. Perform a dose-response curve with a fresh dilution series.
-
Assay Robustness: Calculate the Z' factor for your assay. A Z' value between 0.5 and 1.0 indicates a robust assay.[3]
-
Reagent Consistency: Ensure the same lot of recombinant KRAS G12D protein and other critical reagents are used across experiments.
-
Cell Line Health: For cell-based assays, monitor cell morphology, doubling time, and KRAS G12D expression levels.
-
Protocol Adherence: Strictly follow a standardized experimental protocol, paying close attention to incubation times and temperatures.
Troubleshooting Guides
Issue 1: High background signal in a TR-FRET Nucleotide Exchange Assay.
| Potential Cause | Troubleshooting Step |
| Non-specific binding of reagents | 1. Optimize the concentration of the donor and acceptor fluorophores. 2. Include a non-specific binding control (e.g., a well without KRAS protein). 3. Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. |
| Contaminated reagents or buffer | 1. Prepare fresh assay buffer and filter-sterilize. 2. Use high-purity reagents. |
| Autofluorescence of the inhibitor | 1. Run a control with the inhibitor alone to measure its intrinsic fluorescence. 2. If significant, consider using an alternative assay format. |
Issue 2: Poor Z' factor in a high-throughput screen.
| Potential Cause | Troubleshooting Step |
| High variability in positive or negative controls | 1. Review pipetting accuracy and precision. Use automated liquid handlers for high-throughput screening. 2. Ensure complete mixing of reagents in each well. 3. Check for edge effects on the microplate and consider excluding outer wells from analysis. |
| Low signal-to-background ratio | 1. Optimize reagent concentrations (e.g., enzyme, substrate) to maximize the assay window. 2. Increase incubation time if the reaction has not reached completion. |
| Reagent instability | 1. Prepare fresh reagents for each experiment. 2. Assess the stability of reagents under assay conditions. |
Issue 3: Discrepancy between biochemical and cell-based assay results.
| Potential Cause | Troubleshooting Step |
| Poor cell permeability of the inhibitor | 1. Assess compound permeability using a PAMPA or Caco-2 assay. 2. Modify the chemical structure of the inhibitor to improve its physicochemical properties. |
| Efflux of the inhibitor by cellular transporters | 1. Co-incubate with known efflux pump inhibitors to see if cellular potency increases. |
| Off-target effects of the inhibitor | 1. Profile the inhibitor against a panel of kinases or other relevant targets. 2. In cell-based assays, the observed phenotype may not be solely due to KRAS G12D inhibition.[9] |
| Activation of compensatory signaling pathways | 1. Upon KRAS inhibition, cells may upregulate other signaling pathways (e.g., feedback activation of EGFR).[10] 2. Analyze downstream signaling pathways (e.g., PI3K/AKT) in addition to the MAPK/ERK pathway.[11][12] |
Quantitative Data Summary
Table 1: Biochemical Activity of Select KRAS G12D Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |
| MRTX1133 | TR-FRET | KRAS G12D | 0.14 | - | [3] |
| MRTX1133 | TR-FRET | KRAS WT | 5.37 | - | [3] |
| MRTX1133 | TR-FRET | KRAS G12C | 4.91 | - | [3] |
| MRTX1133 | TR-FRET | KRAS G12V | 7.64 | - | [3] |
| Compound 3 | MST | KRAS G12D | - | <1 | [13][14] |
| TH-Z835 | ITC | KRAS G12D (GDP-bound) | - | ~240 | [9] |
| TH-Z835 | ITC | KRAS G12D (GTP-bound) | - | ~290 | [9] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; TR-FRET: Time-Resolved Fluorescence Energy Transfer; MST: MicroScale Thermophoresis; ITC: Isothermal Titration Calorimetry.
Experimental Protocols
Protocol 1: TR-FRET Based Nucleotide Exchange Assay
This protocol is adapted from methodologies described for characterizing KRAS inhibitors.[3][5]
Objective: To measure the inhibition of SOS1-mediated nucleotide exchange on KRAS G12D by a test compound.
Materials:
-
Recombinant human KRAS G12D protein
-
Recombinant human SOS1 protein (catalytic domain)
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
GTP
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP
-
Test inhibitor (e.g., "inhibitor 16") and reference inhibitor (e.g., MRTX1133)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a solution of KRAS G12D pre-loaded with BODIPY-FL-GDP.
-
Prepare serial dilutions of the test inhibitor and reference inhibitor in assay buffer.
-
In a 384-well plate, add the test/reference inhibitor dilutions.
-
Add the KRAS G12D/BODIPY-FL-GDP complex to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of GTP.
-
Monitor the decrease in TR-FRET signal over time as BODIPY-FL-GDP is displaced by GTP.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular p-ERK AlphaLISA Assay
This protocol is based on established methods for measuring the inhibition of KRAS downstream signaling.[7][8]
Objective: To quantify the inhibition of ERK phosphorylation in a KRAS G12D mutant cell line treated with a test compound.
Materials:
-
KRAS G12D mutant cell line (e.g., PANC-1, AsPC-1)
-
Cell culture medium and supplements
-
Test inhibitor and reference inhibitor
-
Lysis buffer
-
AlphaLISA p-ERK1/2 assay kit
-
AlphaLISA-compatible plate reader
-
96-well cell culture plates
Procedure:
-
Seed the KRAS G12D mutant cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test and reference inhibitors for the desired time (e.g., 2 hours).
-
Aspirate the medium and lyse the cells directly in the wells.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the AlphaLISA acceptor beads and biotinylated antibody against total ERK1/2.
-
Incubate in the dark.
-
Add the streptavidin-donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
Normalize the p-ERK signal to the total ERK signal and plot the results against inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Simplified KRAS G12D signaling pathway and point of inhibitor action.
Caption: General experimental workflow for KRAS G12D inhibitor characterization.
Caption: A logical flowchart for troubleshooting assay variability.
References
- 1. huborganoids.nl [huborganoids.nl]
- 2. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 14. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance KRAS G12D inhibitor 16 potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the potency of KRAS G12D inhibitors. The information is compiled from recent studies and aims to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for direct KRAS G12D inhibitors?
A1: Direct KRAS G12D inhibitors are small molecules designed to specifically target the KRAS protein carrying the G12D mutation.[1] Unlike inhibitors for KRAS G12C, which often form a covalent bond with a cysteine residue, G12D inhibitors typically utilize non-covalent interactions.[2][3] A common strategy involves forming a salt bridge with the aspartate residue at position 12 (Asp12) within the switch-II pocket of the KRAS protein.[4][5][6][7] This binding can stabilize KRAS in an inactive state, prevent the exchange of GDP for GTP, and block its interaction with downstream effector proteins like RAF1, thereby inhibiting signaling pathways such as the RAF/MEK/ERK MAPK and PI3K pathways.[4][8] Some inhibitors, like MRTX1133, can bind to both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS G12D.[2][6]
Q2: Why is targeting KRAS G12D more challenging than targeting KRAS G12C?
A2: The primary challenge lies in the difference in the mutated amino acid. The G12C mutation introduces a cysteine residue, which has a reactive thiol group that can be exploited to form a stable, covalent bond with an inhibitor.[3][9] This allows for highly potent and specific inhibition. The G12D mutation, however, substitutes glycine with aspartic acid, which lacks such a reactive group for covalent targeting.[2][10] Therefore, inhibitors for G12D must rely on optimized non-covalent interactions, making the design of high-potency and highly selective molecules more difficult.[10]
Q3: What are the main downstream signaling pathways activated by KRAS G12D?
A3: The KRAS G12D mutation leads to a constitutively active protein that perpetually stimulates downstream signaling pathways crucial for cell proliferation, survival, and growth.[1][2] The two major pathways are:
-
RAF/MEK/ERK (MAPK) Pathway: This is a critical pathway for cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: This pathway is essential for cell growth, survival, and metabolism. KRAS G12D has been shown to primarily activate both the PI3K/AKT and MAPK pathways in lung cancer cell lines.[11] Effective inhibition of KRAS G12D should lead to a reduction in the phosphorylation of key downstream molecules like ERK and AKT.[4][8]
Troubleshooting Guide
Q4: My inhibitor shows lower than expected potency in cell-based assays. What are potential causes and solutions?
A4: Several factors can contribute to reduced potency in cellular environments.
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane.
-
Troubleshooting: Consider performing a cell-based thermal shift assay (CETSA) to confirm target engagement within the cell. If permeability is an issue, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties.
-
-
Rapid Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Troubleshooting: Test for synergy with known efflux pump inhibitors.
-
-
Cellular Context and Resistance: The specific cancer cell line may have intrinsic resistance mechanisms. For example, pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense fibrotic stroma that can impair drug delivery.[3]
-
Troubleshooting: Profile the baseline activation of compensatory signaling pathways in your cell model. Test the inhibitor across a panel of different KRAS G12D mutant cell lines (e.g., pancreatic, colorectal) to understand context-dependent efficacy.[12]
-
-
Assay Conditions: The assay parameters (e.g., cell density, incubation time, serum concentration) may not be optimal.
-
Troubleshooting: Optimize assay conditions systematically. Ensure the inhibitor concentration range is appropriate to generate a full dose-response curve.
-
Q5: I'm observing rapid acquired resistance to my KRAS G12D inhibitor. What are the common mechanisms and how can I overcome this?
A5: Resistance to KRAS inhibitors is a significant challenge and can be inherent or acquired.[8]
-
Common Resistance Mechanisms:
-
Feedback Reactivation: Inhibition of KRAS can trigger feedback loops that reactivate the MAPK or other survival pathways, often through the upregulation of receptor tyrosine kinases (RTKs).[8][11]
-
Genomic Amplification: The cancer cells can increase the copy number of the mutant KRAS gene, altering the stoichiometric ratio between the inhibitor and its target.[12]
-
Activation of Alternative Pathways: Cells can bypass the KRAS blockade by activating parallel signaling pathways, such as the PI3K-AKT-mTOR pathway or YAP-mediated signaling.[3][11]
-
Epithelial-to-Mesenchymal Transition (EMT): A phenotypic switch that can confer KRAS independence.[11]
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: This is the most promising strategy. Combining the KRAS G12D inhibitor with agents that block resistance pathways can lead to synergistic effects and more durable responses.[2][13] See the "Combination Strategies" section below for more details.
-
Targeting the Tumor Microenvironment: In some cancers like PDAC, the surrounding microenvironment fosters resistance.[3] Strategies that remodel the microenvironment, for instance by combining with proteasome inhibitors, may enhance inhibitor efficacy.[3][10]
-
Q6: What are the most promising combination strategies to enhance my inhibitor's potency?
A6: Combining a KRAS G12D inhibitor with other targeted agents can prevent or overcome resistance and deepen the anti-tumor response.[2]
-
Downstream Pathway Inhibition:
-
SHP2 Inhibitors (e.g., TNO155): SHP2 is a phosphatase that acts upstream of RAS. Combining a KRAS inhibitor with a SHP2 inhibitor can prevent the reactivation of the MAPK pathway.[14][15] This combination has been shown to be more effective than either agent alone.[15]
-
PI3K/AKT/mTOR Inhibitors (e.g., Buparlisib): For tumors that rely on the PI3K pathway, co-inhibition can be highly effective.[14] This is particularly relevant as KRAS G12D can activate this pathway.[11]
-
-
Chemotherapy: Standard chemotherapy can be used to target cancer cell populations that are acutely resistant to KRAS inhibition, potentially reducing tumor size by ~70% and delaying relapse compared to an inhibitor alone in animal models.[13][16]
-
Immunotherapy (e.g., Anti-PD-1): KRAS G12D inhibition can remodel the tumor microenvironment, making it more permissive to an immune response.[3][17] It has been shown to increase the infiltration of CD8+ T cells and decrease immunosuppressive myeloid cells.[17][18] Combining with immune checkpoint inhibitors can lead to durable tumor elimination in preclinical models.[17]
-
BCL2 Inhibitors (e.g., Venetoclax): The KRAS inhibitor MRTX1133 was shown to increase levels of the pro-apoptotic protein BIM, creating a sensitivity to BCL2 inhibitors. The combination resulted in significant cell death and growth suppression.[14][19]
-
Proteasome Inhibitors (e.g., Carfilzomib): The combination of the KRAS G12D inhibitor HRS-4642 with carfilzomib showed synergistic killing of mutant cell lines in vitro and in vivo.[10][20][21]
Quantitative Data on KRAS G12D Inhibitors
The following table summarizes publicly available potency data for select KRAS G12D inhibitors.
| Inhibitor | Type | Target Binding | IC50 | KD | Reference |
| MRTX1133 | Non-covalent | Binds GDP- and GTP-bound KRAS G12D | - | Picomolar range | [2][6] |
| HRS-4642 | Non-covalent | - | 2.329–822.2 nM | 0.083 nM | [2][3] |
| TH-Z835 | Non-covalent, Salt-bridge forming | - | 1.6 µM | - | [5][22] |
| TH-Z827 | Non-covalent, Salt-bridge forming | - | 3.1 µM | - | [5][22] |
| TH-Z801 | Non-covalent, Salt-bridge forming | - | 115 µM | - | [6] |
Visualizations
Signaling Pathways and Combination Strategies
Caption: KRAS G12D signaling pathways and potential points for combination therapy.
Experimental Workflow for Testing Combination Therapies
Caption: Workflow for evaluating synergistic effects of combination therapies.
Logic Diagram of Resistance Mechanisms
Caption: Overview of intrinsic and acquired resistance mechanisms to KRAS G12D inhibitors.
Key Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the IC50 of the KRAS G12D inhibitor and assess the effect of combination therapies on cell proliferation.
-
Methodology:
-
Cell Seeding: Plate KRAS G12D mutant cancer cells (e.g., AsPC-1, GP2d) in 96-well, opaque-walled plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12D inhibitor and/or the combination agent in culture medium.
-
Dosing: Remove the overnight culture medium from the plates and add the medium containing the test compounds. For combination studies, use a matrix format. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves and calculate IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope). For combination data, calculate synergy scores using models like the Bliss independence model.
-
2. Western Blotting for Pathway Modulation
-
Objective: To confirm target engagement by measuring the phosphorylation status of downstream effectors like ERK and AKT.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the KRAS G12D inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3. SOS1-Catalyzed Nucleotide Exchange Assay
-
Objective: To measure the direct inhibitory activity of a compound on the KRAS G12D protein by assessing its ability to block the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog.
-
Methodology:
-
Protein Preparation: Purify recombinant human KRAS G12D (loaded with GDP) and the catalytic domain of SOS1.
-
Assay Setup: In a 384-well plate, add assay buffer, the KRAS G12D-GDP protein, and serial dilutions of the test inhibitor.
-
Reaction Initiation: Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a fluorescent GTP analog (e.g., BODIPY-FL-GTP).
-
Fluorescence Reading: Monitor the increase in fluorescence polarization or intensity over time using a plate reader. The binding of the larger KRAS protein to the fluorescent GTP analog results in a change in its rotational speed and thus a change in fluorescence polarization.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to a dose-response equation to determine the IC50 value.[5][22]
-
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicallab.com [clinicallab.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 18. Multiple KRAS targeting strategies paving way for combination therapies | BioWorld [bioworld.com]
- 19. Combination Therapy May Improve Treatment Response in Pancreatic Cancer - News Center [news.feinberg.northwestern.edu]
- 20. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] New exploration of KRASG12D inhibitors and the mechanisms of resistance | Semantic Scholar [semanticscholar.org]
- 22. biorxiv.org [biorxiv.org]
Validation & Comparative
Efficacy of KRAS G12D Inhibitors in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a key driver in a significant portion of cancers, including pancreatic, colorectal, and lung cancers, making it a critical target for therapeutic development.[1] This guide provides a comparative analysis of the preclinical efficacy of leading KRAS G12D inhibitors, with a focus on data from patient-derived xenograft (PDX) models. These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are crucial for evaluating therapeutic efficacy in a setting that closely mimics the human tumor microenvironment.[2][3]
Executive Summary
Extensive preclinical research has demonstrated the potent anti-tumor activity of selective KRAS G12D inhibitors. Among these, MRTX1133 has emerged as a well-characterized compound with significant tumor regression observed in various PDX models.[4][5][6] This guide will primarily focus on the performance of MRTX1133, with comparative insights from other novel inhibitors such as BI 3706674 and HRS-4642 . The data presented herein underscores the therapeutic potential of targeting KRAS G12D and provides a framework for further research and clinical development.
Comparative Efficacy in Patient-Derived Xenografts
The efficacy of KRAS G12D inhibitors is most compellingly demonstrated through the significant reduction in tumor volume in PDX models. The following table summarizes key efficacy data for prominent inhibitors.
| Inhibitor | Cancer Type (PDX Model) | Dosing Regimen | Efficacy Outcome | Reference |
| MRTX1133 | Pancreatic Ductal Adenocarcinoma (PDAC) | 30 mg/kg, twice daily, intraperitoneally | Marked tumor regression (≥30%) in 8 of 11 (73%) PDAC models.[5] Near-complete response with 85% regression in a cell-line derived xenograft model.[4] | [4][5] |
| MRTX1133 | Mucinous Appendicular Neoplasms | Not Specified | Profound inhibition of tumor growth. | [6] |
| BI 3706674 | Various tumors with KRAS G12V | 30 mg/kg, twice daily, oral | Significant tumor regression in cell line-derived and patient-derived xenograft models.[7][8] | [7][8][9] |
| HRS-4642 | Pancreatic, Colorectal, Lung Adenocarcinoma | Not Specified | Significant inhibition of KRAS G12D tumor growth. | [10] |
| Compound 36l (PDEδ inhibitor) | Pancreatic Cancer | Not Specified | Significant in vivo antitumor potency. | [11] |
Signaling Pathway and Mechanism of Action
KRAS is a central node in cellular signaling, and the G12D mutation leads to its constitutive activation. This results in the continuous stimulation of downstream pro-growth and survival pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways.[4][12][13] KRAS G12D inhibitors are designed to specifically bind to the mutant protein, locking it in an inactive state and thereby blocking these downstream signals.[1]
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of targeted drugs.
Experimental Protocols
The following section details a generalized protocol for evaluating the efficacy of a KRAS G12D inhibitor in patient-derived xenograft models, based on standard practices in the field.[2][14][15]
PDX Model Establishment and Expansion
-
Tumor Implantation: Freshly obtained human tumor tissue is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[14]
-
Passaging: Once tumors reach a volume of approximately 1000–2000 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion.[2] Early passages (P2-P6) are typically used for efficacy studies to maintain the genomic integrity of the original tumor.[2][14]
Dosing and Treatment
-
Tumor Staging and Randomization: When tumors reach a palpable size (e.g., 100-300 mm³), mice are randomized into treatment and control groups.[2][14]
-
Drug Administration: The investigational drug (e.g., MRTX1133) is administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal or oral).[4][7] A vehicle control is administered to the control group.
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times weekly.[2] Tumor volume is often calculated using the formula: (length x width²)/2.[2]
Efficacy Assessment
-
Tumor Growth Inhibition: The primary endpoint is typically the change in tumor volume over time compared to the control group.
-
Response Classification: Treatment response can be categorized based on the percentage of tumor volume change from baseline.[14]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of downstream signaling proteins (e.g., phosphorylated ERK) to confirm target engagement.[12]
Caption: General experimental workflow for efficacy testing in patient-derived xenografts.
Future Directions and Considerations
While the preclinical data for KRAS G12D inhibitors are highly promising, several factors are critical for their successful clinical translation:
-
Combination Therapies: To overcome potential resistance mechanisms, combination strategies are being explored. For instance, combining KRAS G12D inhibitors with inhibitors of feedback pathways, such as EGFR or PI3Kα, has shown enhanced anti-tumor activity.[5][16]
-
Oral Bioavailability: The development of orally bioavailable formulations is crucial for patient convenience and long-term treatment. Prodrugs of inhibitors like MRTX1133 are being developed to improve their pharmacokinetic properties.[17]
-
Resistance Mechanisms: Understanding and overcoming acquired resistance to these targeted therapies will be a key challenge. Continuous research into the molecular mechanisms of resistance is essential.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Systematic Establishment of Robustness and Standards in Patient-Derived Xenograft Experiments and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. Patient-Derived Xenograft Core Standard Operating Procedures | BCM [bcm.edu]
- 16. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 17. pubs.acs.org [pubs.acs.org]
A Head-to-Head In Vitro Comparison of Emerging KRAS G12D Inhibitors
The KRAS G12D mutation is a key oncogenic driver in a significant portion of intractable cancers, most notably pancreatic ductal adenocarcinoma. For years, KRAS was deemed "undruggable," but recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutations. While KRAS G12C inhibitors like sotorasib and adagrasib have reached the clinic, the development of potent and selective KRAS G12D inhibitors has been more challenging due to the absence of a cysteine residue for covalent bonding.[1][2][3] This guide provides a head-to-head comparison of promising KRAS G12D inhibitors based on publicly available in vitro experimental data, offering researchers a comprehensive overview of their biochemical and cellular activities.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro performance of several key KRAS G12D inhibitors. Data is compiled from biochemical assays measuring direct binding and enzymatic inhibition, as well as cell-based assays assessing anti-proliferative effects and downstream pathway modulation.
Table 1: Biochemical Potency and Affinity
This table outlines the direct interaction of inhibitors with the KRAS G12D protein. IC50 values from biochemical assays (e.g., HTRF) indicate the concentration required to inhibit 50% of the protein's activity, while the dissociation constant (KD) reflects the binding affinity. Lower values in both metrics signify higher potency and affinity.
| Inhibitor | Target | Assay Type | IC50 | KD | Source |
| MRTX1133 | KRAS G12D (GDP-bound) | HTRF | <2 nM | 0.8 nM | [1][4][5] |
| BI-3706674 | KRAS G12D (GDP-bound) | SOS-mediated nucleotide exchange | 1.5 nM | - | [6] |
| HRS-4642 | KRAS G12D | - | 2.329–822.2 nM | 0.083 nM | [1] |
| KRB-456 | KRAS G12D | - | 0.26 µM | 247 nM | [1] |
| BI-2865 | KRAS G12D | - | 140 nM (in BaF3 cells) | - | [1] |
| PU1-1 | KRAS G12D | - | 4.4 µM | - | [1] |
| TH-Z816 | KRAS G12D (GDP-bound) | Isothermal Titration Calorimetry | - | 25.8 µM | [2] |
| BI-2852 | KRAS G12D (GTP-bound) | - | 450 nM | - | [2] |
Table 2: Cellular Activity and Selectivity
This table presents the inhibitors' effects in cancer cell lines harboring the KRAS G12D mutation. It includes IC50 values from cell viability assays and data on selectivity against wild-type (WT) KRAS or other mutations. A high selectivity ratio is desirable, indicating that the inhibitor is more potent against the mutant protein than its wild-type counterpart, which can minimize off-target effects.
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Selectivity vs. KRAS WT | Source |
| MRTX1133 | PDAC cell lines (AsPC-1, HPAF-II, SW-1990) | Cell Proliferation (WST-1) | Dose-dependent inhibition | ~700-fold (biochemical) | [4][7] |
| MRTX1133 | HPAC | p-ERK Inhibition | Concentration-dependent | High | [5] |
| MRTX1133 | Pancreatic Cancer Cells | Cell Viability | 5 nM | High | [1] |
| BI-3706674 | KRAS Mutant Cancer Cell Lines | Anti-proliferative | Potent Inhibition | >1,000-fold vs. HRAS/NRAS | [6] |
| TH-Z827 | PANC-1, Panc 04.03 | Anti-proliferative | 4.4 µM, 4.7 µM | Selective for G12D | [8] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these inhibitors requires a grasp of the underlying signaling pathways and the experimental methods used to study them.
KRAS-MAPK Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in the cell.[9] In its active, GTP-bound state, it triggers a cascade of downstream signaling pathways, most notably the MAPK (mitogen-activated protein kinase) pathway, which is crucial for cell proliferation, differentiation, and survival.[10] The G12D mutation impairs GTP hydrolysis, locking KRAS in a constitutively active state and promoting uncontrolled cell growth.[9] KRAS G12D inhibitors aim to block this aberrant signaling.
Caption: The KRAS-MAPK signaling cascade initiated by growth factors.
Detailed Experimental Protocols
The data presented in this guide are derived from various in vitro assays. Below are generalized protocols for the key experiments used to characterize KRAS G12D inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture by measuring ATP levels, which are indicative of metabolic activity.
Workflow:
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines (e.g., PANC-1, AsPC-1) are seeded in 384-well plates and incubated to allow for cell attachment.[9]
-
Compound Addition: The KRAS G12D inhibitor is serially diluted and added to the wells. A DMSO control is also included.
-
Incubation: The plates are incubated for approximately 3 days to allow the inhibitor to exert its effect.[9]
-
Lysis and Signal Generation: A reagent like Promega's CellTiter-Glo® is added to the wells. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP from viable cells to produce a luminescent signal.[9]
-
Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the number of viable cells.
-
Analysis: The data is normalized to the control, and dose-response curves are generated to calculate the IC50 value.
Western Blot for MAPK Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, which is a key indicator of pathway activation. To evaluate KRAS inhibitors, researchers typically measure the levels of phosphorylated ERK (p-ERK) and other downstream proteins.[7]
Workflow:
Caption: Key steps of a Western blot experiment.
Detailed Steps:
-
Cell Treatment and Lysis: KRAS G12D mutant cells are treated with the inhibitor at various concentrations or for different durations.[5] The cells are then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading on the gel.
-
Gel Electrophoresis (SDS-PAGE): 20-30 µg of protein from each sample is loaded onto a polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.[11]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding of antibodies.[10][11]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins, such as phospho-ERK (Thr202/Tyr204), total ERK, and a loading control like β-Actin.[10][11]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[11]
-
Detection: A chemiluminescent substrate is added, which reacts with HRP to produce light. The signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation, indicating the extent of pathway inhibition.
Biochemical Binding Assays (e.g., HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a common biochemical assay used to study protein-protein interactions and to screen for inhibitors. It relies on the transfer of energy (FRET) between two fluorophores when they are in close proximity.
Workflow:
Caption: General workflow for an HTRF binding assay.
Detailed Steps:
-
Reagent Preparation: The assay includes a tagged KRAS G12D protein (e.g., His-tagged), a fluorescently labeled ligand that binds to KRAS (e.g., GTP-Red, the acceptor), and a labeled antibody that binds to the protein tag (e.g., anti-His antibody labeled with Europium cryptate, the donor).[12]
-
Assay Setup: The inhibitor is added to a microplate at various concentrations.
-
Binding Reaction: The tagged KRAS protein and the HTRF reagents are added to the wells. In the absence of an inhibitor, the GTP-Red ligand binds to KRAS, bringing the donor and acceptor fluorophores close enough for FRET to occur.[12]
-
Competition: The test inhibitor competes with the GTP-Red ligand for binding to KRAS. If the inhibitor binds, it displaces the ligand, separating the fluorophores and disrupting FRET.[12]
-
Signal Reading: After incubation, the plate is read on an HTRF-compatible reader. The signal is measured as a ratio of the acceptor and donor fluorescence. A decrease in this ratio indicates that the inhibitor is effectively competing for binding.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 of the inhibitor in a biochemical context.
References
- 1. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]
- 7. ascopubs.org [ascopubs.org]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. HTRF KRAS G12C / GTP Binding Kit, 500 Assay Points | Revvity [revvity.com]
KRAS G12D Inhibitors: A Comparative Analysis of Cross-Reactivity with Other KRAS Mutants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of KRAS G12D inhibitors, with a focus on supporting experimental data and methodologies. Understanding the selectivity of these inhibitors is paramount for developing effective and targeted cancer therapies.
The landscape of KRAS-targeted therapies has been revolutionized by the development of mutant-specific inhibitors. While the G12C mutation was the first to be successfully drugged, the highly prevalent G12D mutation has presented a more significant challenge. This guide delves into the cross-reactivity of a key KRAS G12D inhibitor, MRTX1133, and others, against various KRAS mutants, providing a clear picture of their selectivity and potential off-target effects.
Biochemical Selectivity Profile
The selectivity of KRAS G12D inhibitors is a critical determinant of their therapeutic window. Biochemical assays are fundamental in quantifying the binding affinity and inhibitory activity of these compounds against different KRAS variants.
Comparative Binding Affinity (KD)
The dissociation constant (KD) is a measure of the binding affinity of an inhibitor to its target protein; a lower KD value indicates a stronger interaction. While specific data for an "inhibitor 16" is not publicly available, extensive research on compounds like MRTX1133 provides a strong benchmark for selectivity.
| Compound | Target | KD (nM) | Fold Selectivity vs. G12D |
| MRTX1133 | KRAS G12D | <0.1 | - |
| KRAS WT | >1000 | >10,000 | |
| KRAS G12C | >1000 | >10,000 | |
| KRAS G12V | >1000 | >10,000 |
Table 1: Comparative binding affinities of MRTX1133 for various KRAS mutants. Data represents a summary from publicly available research.
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) measures the functional inhibition of the target protein. Time-Resolved Fluorescence Energy Transfer (TR-FRET) based nucleotide exchange assays are commonly employed to determine the IC50 values of KRAS inhibitors.
| Compound | Target | IC50 (nM)[1][2][3] | Fold Selectivity vs. G12D |
| MRTX1133 | KRAS G12D | 0.14 [1][2][3] | - |
| KRAS WT | 5.37[1][2][3] | 38.4 | |
| KRAS G12C | 4.91[1][2][3] | 35.1 | |
| KRAS G12V | 7.64[1][2][3] | 54.6 |
Table 2: Comparative inhibitory activity of MRTX1133 against nucleotide exchange in various KRAS mutants.[1][2][3]
Cellular Cross-Reactivity
While biochemical assays provide a direct measure of inhibitor-protein interaction, cellular assays are crucial for understanding the inhibitor's performance in a more biologically relevant context. These assays assess the inhibitor's ability to engage its target within the cell and inhibit downstream signaling pathways.
Target Engagement in Live Cells
Cellular target engagement assays confirm that the inhibitor can bind to its intended target within the complex environment of a cell.
| Compound | Cell Line (KRAS status) | Target Engagement |
| MRTX1133 | KRAS G12D | High [1] |
| KRAS G12C | Low[1] | |
| KRAS WT | Low[1] |
Table 3: Summary of MRTX1133 cellular target engagement in cell lines with different KRAS mutations.[1]
Inhibition of Downstream Signaling
KRAS mutations lead to the constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, driving cell proliferation and survival.[4][5] The efficacy of a KRAS inhibitor is often measured by its ability to suppress the phosphorylation of key downstream effectors like ERK.
| Compound | Cell Line (KRAS status) | pERK Inhibition |
| MRTX1133 | Pancreatic Cancer (G12D) | Significant [6] |
| Colorectal Cancer (G12D) | Significant | |
| Lung Cancer (G12C) | Minimal | |
| Wild-Type KRAS | Minimal |
Table 4: Effect of MRTX1133 on ERK phosphorylation in various cancer cell lines.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess KRAS inhibitor cross-reactivity.
Biochemical Competition Binding Assay
This assay quantitatively measures the binding affinity (KD) of a test compound by its ability to compete with a known binding ligand.
TR-FRET Nucleotide Exchange Assay
This assay measures the inhibition of the exchange of GDP for GTP on KRAS, a key step in its activation.
KRAS Signaling Pathway and Inhibitor Action
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[7] Mutant KRAS is constitutively active, leading to uncontrolled downstream signaling. Selective inhibitors, such as those targeting KRAS G12D, bind to the mutant protein and lock it in an inactive conformation, thereby blocking its interaction with downstream effectors like RAF and PI3K.
Conclusion
The data presented demonstrates that inhibitors like MRTX1133 exhibit remarkable selectivity for the KRAS G12D mutant over other KRAS variants and the wild-type protein. This high degree of selectivity, confirmed through both biochemical and cellular assays, is a promising indicator of a potentially wide therapeutic window with reduced off-target effects. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and development of next-generation KRAS G12D inhibitors. Future research will likely focus on further optimizing selectivity, overcoming potential resistance mechanisms, and exploring combination therapies to enhance anti-tumor efficacy.
References
Synergistic Effects of KRAS G12D Inhibitors in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12D mutation, a key driver in a significant portion of pancreatic, colorectal, and non-small cell lung cancers, has opened new avenues for targeted cancer therapy. Preclinical and early clinical data suggest that the efficacy of these inhibitors can be significantly enhanced when used in combination with other anti-cancer agents. This guide provides a comparative overview of the synergistic effects of the KRAS G12D inhibitor, referred to generically as "Inhibitor 16" for the purpose of this guide, in combination with various cancer drugs, supported by experimental data and detailed methodologies.
I. Quantitative Comparison of Synergistic Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of KRAS G12D Inhibitor 16 in combination with other cancer drugs.
Table 1: In Vitro Synergistic Efficacy of this compound Combinations
| Combination Partner | Cancer Type | Cell Line(s) | Parameter | Monotherapy (Inhibitor 16) | Monotherapy (Partner Drug) | Combination | Synergy Metric (e.g., CI) | Reference(s) |
| 5-Fluorouracil (5-FU) | Colorectal, Pancreatic | LS513, HPAF-II, SNUC2B, PANC-1, Capan-2, HCT-116 | IC50 | >100 nM to >5 µM | 7 to 12 µM | Lower than monotherapy | <0.5 (Strong Synergy) | [1][2] |
| Cetuximab (EGFRi) | Colorectal | GP2D | Cell Viability | Inhibition | Inhibition | Profound Inhibition | Strong ZIP synergy scores (>10) | [3] |
| Avutometinib (RAF/MEK Clamp) | Pancreatic | KRAS G12D mutant cells | Cell Growth | Insufficient effect | - | Synergistic Inhibition | - | [4] |
| Carfilzomib (Proteasomei) | Multiple | KRAS G12D mutant cells | Efficacy | - | - | Improved anti-tumor efficacy | - | [5][6] |
| Venetoclax (BCL2i) | Pancreatic | PDAC cells | Cell Growth | Growth suppression | - | Enhanced cell death and growth suppression | - | [7] |
*CI: Combination Index. CI < 1 indicates synergy.
Table 2: In Vivo Synergistic Efficacy of this compound Combinations
| Combination Partner | Cancer Type | Animal Model | Parameter | Monotherapy (Inhibitor 16) | Monotherapy (Partner Drug) | Combination | Outcome | Reference(s) |
| Immune Checkpoint Inhibitors (ICI) | Pancreatic | Preclinical models | Tumor Regression | Transient response | - | Sustained tumor regression | Durable tumor elimination, improved survival | [8][9] |
| Cetuximab (EGFRi) | Colorectal | Cell line-derived xenograft | Tumor Regression | Tumor growth inhibition | - | Durable tumor regressions | Enhanced anti-tumor activity | [3] |
| Anti-CTLA-4 Antibody | Pancreatic | Orthotopic KPC mice | Tumor Burden | Reduction | - | Significant tumor regression | Robust survival benefit | [10] |
| Carfilzomib (Proteasomei) | KRAS G12D-mutant cancers | In vivo models | Anti-tumor Efficacy | Robust efficacy | - | Improved anti-tumor efficacy | Reshaped tumor microenvironment | [11] |
| Afatinib (pan-ERBBi) | Pancreatic | Orthotopic PDAC mice | Tumor Size | Reduction | - | Greater tumor size reduction | Improved survival rates | [12] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
A. In Vitro Cell Viability and Synergy Assays
1. Cell Lines and Culture:
-
Human colorectal cancer (e.g., LS513, SNUC2B, HCT-116, GP2D) and pancreatic cancer (e.g., HPAF-II, PANC-1, Capan-2) cell lines harboring the KRAS G12D mutation are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[13]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound and combination drugs (e.g., 5-FU, Cetuximab) are dissolved in a suitable solvent, typically DMSO, to create stock solutions.
-
Serial dilutions are prepared in culture medium to achieve the desired final concentrations for the assays.
3. Cell Viability Assay (MTT or CellTiter-Glo®):
-
Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
The following day, cells are treated with increasing concentrations of this compound alone, the combination drug alone, or the combination of both at fixed or variable ratios.
-
After a 72-hour incubation period, cell viability is assessed.[14]
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.[15][16][17]
-
CellTiter-Glo® Luminescent Cell Viability Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.[18]
-
4. Synergy Analysis:
-
The dose-response curves for each drug and the combination are generated.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[13]
B. Western Blotting for Signaling Pathway Analysis
1. Cell Lysis and Protein Quantification:
-
Cells are treated with the drugs as described for the viability assay for a specified duration (e.g., 24 hours).
-
Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[13]
-
The protein concentration of the lysates is determined using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[13]
3. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.[13]
-
After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
C. In Vivo Xenograft Studies for Combination Efficacy
1. Animal Models:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.[19][20][21]
-
For studies involving immunotherapy, syngeneic models with an intact immune system are utilized.[20]
2. Tumor Implantation:
-
KRAS G12D mutant pancreatic or colorectal cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.[4][22]
-
Alternatively, for orthotopic models that more closely mimic the tumor microenvironment, cells or tumor fragments are implanted into the pancreas or colon.[20]
3. Drug Treatment and Dosing:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both.[22]
-
Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
4. Tumor Growth Measurement and Analysis:
-
Tumor dimensions (length and width) are measured periodically (e.g., twice weekly) using digital calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.[3]
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[3]
5. Survival Analysis:
-
In some studies, mice are monitored for survival, and the data is analyzed using the Kaplan-Meier method to generate survival curves.
-
Statistical significance between the survival curves of different treatment groups is determined using the log-rank test.
III. Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the synergistic effects of this compound.
A. Signaling Pathways
Caption: KRAS G12D signaling and points of therapeutic intervention.
B. Experimental Workflow
Caption: Workflow for evaluating synergistic drug combinations.
C. Logic of Synergistic Action with Immunotherapy
Caption: Synergistic mechanism of KRAS G12D inhibitor and immunotherapy.
References
- 1. CombPDX: a unified statistical framework for evaluating drug synergism in patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HRS 4642 | Longlasting KRAS G12D inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. second scight | get a second scientific sight! [secondscight.com]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer. | Read by QxMD [read.qxmd.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. CombPDX: a unified statistical framework for evaluating drug synergism in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Models Of CTLA-4 Blockade I CRO Immuno-Oncology [explicyte.com]
- 19. onclive.com [onclive.com]
- 20. Treatment of Pancreatic Cancer Patient-Derived Xenograft Panel with Metabolic Inhibitors Reveals Efficacy of Phenformin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding survival analysis: Kaplan-Meier estimate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kaplan-Meier plotter [kmplot.com]
Unraveling the Potency of KRAS G12D Inhibitor 16: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the patented KRAS G12D inhibitor 16 with other publicly disclosed KRAS inhibitors. The data for inhibitor 16 is derived from patent literature and, to date, has not been independently validated in peer-reviewed publications.
The quest for effective therapies targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has led to the development of numerous inhibitors. The G12D mutation is a particularly challenging target. This guide summarizes the available preclinical data for the patented compound "this compound" and places it in context with other known KRAS inhibitors, including those targeting the G12D and G12C mutations.
Comparative Potency of KRAS Inhibitors
The following table summarizes the reported in vitro potencies of this compound and other selected KRAS inhibitors. Direct comparison should be approached with caution due to variations in assay conditions and the preliminary nature of the data for some compounds.
| Compound | Target | Biochemical IC50 | Cellular IC50 | Cell Line | Source |
| This compound | KRAS G12D | 0.7 nM | 0.35 µM | A-427 | Patent WO2021107160A1 |
| MRTX1133 | KRAS G12D | - | Single-digit nM | Panc 04.03 | --INVALID-LINK-- |
| Sotorasib (AMG 510) | KRAS G12C | - | - | - | --INVALID-LINK-- |
| Adagrasib (MRTX849) | KRAS G12C | 5 nM | - | - | --INVALID-LINK-- |
Experimental Methodologies
Detailed experimental protocols are crucial for the independent validation and comparison of published data. Below are the methodologies for the key experiments cited for this compound, based on the descriptions in patent WO2021107160A1, supplemented with general procedures for similar assays.
Biochemical Inhibitory Activity Assay (Test Example 1)
This assay evaluates the ability of the inhibitor to block the interaction between the KRAS G12D protein and its effector.
Protocol:
-
Protein Preparation: Recombinant KRAS G12D protein is prepared and loaded with a fluorescently labeled non-hydrolyzable GTP analog.
-
Inhibitor Incubation: The KRAS G12D protein is incubated with varying concentrations of the test inhibitor.
-
Effector Protein Addition: A labeled effector protein (e.g., RAF1-RBD) is added to the mixture.
-
Signal Detection: The interaction between KRAS G12D and the effector protein is measured using a proximity-based assay technology (e.g., TR-FRET or AlphaLISA). Inhibition of this interaction by the compound results in a decrease in the signal.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the signal (IC50) is calculated from a dose-response curve.
Cell Growth Inhibition Assay (Test Example 2)
This assay assesses the inhibitor's ability to suppress the proliferation of a cancer cell line harboring the KRAS G12D mutation.
Protocol:
-
Cell Culture: The KRAS G12D mutant human lung cancer cell line A-427 is cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 384-well microplates.
-
Compound Treatment: The cells are treated with a serial dilution of the test inhibitor.
-
Incubation: The plates are incubated for a defined period (typically 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo).
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in cell viability (IC50) is determined by plotting the percentage of viable cells against the inhibitor concentration.
Visualizing Key Processes
To further clarify the scientific context and experimental procedures, the following diagrams are provided.
Caption: Simplified KRAS signaling pathway and the point of intervention for this compound.
Caption: Workflow for the biochemical and cellular assays used to evaluate this compound.
Benchmarking Novel KRAS G12D Inhibitors Against Standard-of-Care Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The KRAS G12D mutation is a key driver in a significant portion of hard-to-treat cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] For decades, this mutation was considered "undruggable," leaving patients with limited therapeutic options and poor prognoses.[4][5][6] However, recent breakthroughs have led to the development of targeted inhibitors that show considerable promise in preclinical and early clinical settings. This guide provides a comparative analysis of emerging KRAS G12D inhibitors against current standard-of-care therapies, supported by available experimental data and detailed methodologies.
Introduction to KRAS G12D and its Inhibition
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, controlling cell growth, proliferation, and survival.[1][3] The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumor formation.[3][5] Developing inhibitors for KRAS G12D has been challenging due to the lack of a deep, druggable pocket on the protein's surface.[1] However, novel inhibitors are now emerging that can selectively target the mutant protein.[1][7]
Mechanism of Action of KRAS G12D Inhibitors
KRAS G12D inhibitors are small molecules designed to specifically bind to the mutant KRAS protein, thereby blocking its activity.[3] This interruption of downstream signaling pathways, such as the MAPK and PI3K pathways, ultimately inhibits cancer cell growth and survival.[1] Unlike traditional chemotherapy, these targeted inhibitors aim to minimize damage to healthy cells.[3] Some inhibitors, like VS-7375, have a dual "ON/OFF" mechanism, targeting both the active (GTP-bound) and inactive (GDP-bound) states of the KRAS G12D protein.[2][8]
KRAS Signaling Pathway
Below is a diagram illustrating the central role of KRAS in cell signaling and the points of intervention for targeted inhibitors.
Caption: The KRAS signaling pathway and points of therapeutic intervention.
Comparative Analysis of KRAS G12D Inhibitors
While information on a specific "KRAS G12D inhibitor 16" is not publicly available, this section benchmarks several leading investigational inhibitors against standard-of-care therapies.
Preclinical Efficacy
| Inhibitor | Cancer Model | Key Findings | Citation(s) |
| MRTX1133 | Pancreatic Cancer Xenograft | Dose-dependent tumor growth reduction and decreased pERK levels. | [9] |
| Pancreatic Cancer (16 lab models) | Induced Fas pathway expression, reversed early tumor growth, increased CD8+ T cell infiltration. | [10] | |
| HRS-4642 | Pancreatic, Colorectal, Lung Cancer Xenografts/PDX | Significant inhibition of tumor growth; good pharmacokinetic and pharmacodynamic characteristics. | [2] |
| Zoldonrasib (RMC-9805) | Pancreatic Cancer Xenograft | Induced significant decreases in tumor volume at multiple well-tolerated dose levels. | [11][12] |
| QTX3034 | Pancreatic and Colorectal Xenografts | Tumor regressions observed in 100% of animals. | [13] |
Early Clinical Trial Data
| Inhibitor | Phase | Cancer Type(s) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation(s) |
| VS-7375 (GFH375) | Phase 1/2 | Advanced NSCLC (KRAS G12D) | 57.7% (all doses), 68.8% (at RP2D) | 88.5% | [8] |
| Phase 1/2 | Pancreatic Ductal Adenocarcinoma (PDAC) | 40.7% | 96.7% | [14] | |
| HRS-4642 | Phase 1 | Solid Tumors (KRAS G12D) | 2 of 9 patients had a partial response. | 7 of 9 patients had stable disease. | [2] |
| Zoldonrasib (RMC-9805) | Phase 1 | NSCLC (KRAS G12D) | 61% (in 18 evaluable patients) | 89% | [4] |
Standard-of-Care Therapies
Standard-of-care for KRAS G12D-mutated cancers often involves chemotherapy regimens (e.g., gemcitabine, paclitaxel) and, in some cases, immunotherapy.[1] However, KRAS mutations are frequently associated with reduced responsiveness to EGFR tyrosine kinase inhibitors (TKIs) and chemotherapy.[1][15] Immunotherapy has also shown limited success in many KRAS-mutant tumors, such as pancreatic cancer, due to an immunosuppressive tumor microenvironment.[6][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines harboring the KRAS G12D mutation are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the KRAS G12D inhibitor or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value, representing the concentration of the inhibitor required to inhibit cell growth by 50%.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells with the KRAS G12D mutation (e.g., AsPC-1 pancreatic cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The KRAS G12D inhibitor is administered orally or via intraperitoneal injection at specified doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of a novel KRAS G12D inhibitor.
Caption: A generalized preclinical drug discovery and development workflow.
Future Directions and Conclusion
The development of specific KRAS G12D inhibitors represents a significant advancement in the treatment of cancers driven by this mutation.[3][7] Early data suggests that these targeted therapies have the potential to be more effective than standard-of-care treatments for this patient population.[2][4] Combination therapies, such as pairing KRAS G12D inhibitors with immunotherapy or other targeted agents, are also being explored to overcome potential resistance mechanisms and enhance anti-tumor activity.[10] As more data from ongoing clinical trials become available, the therapeutic landscape for KRAS G12D-mutated cancers is poised for a paradigm shift, offering new hope to patients with these challenging malignancies.
References
- 1. jetir.org [jetir.org]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. mskcc.org [mskcc.org]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 7. [PDF] New exploration of KRASG12D inhibitors and the mechanisms of resistance | Semantic Scholar [semanticscholar.org]
- 8. targetedonc.com [targetedonc.com]
- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 11. Revolution Medicines Reports Preclinical Tumor Regressions Induced by First-in-Class KRAS-G12D(ON) Inhibitors | Revolution Medicines [ir.revmed.com]
- 12. Revolution Medicines Reports Preclinical Tumor Regressions Induced by First-in-Class KRAS-G12D(ON) Inhibitors | Revolution Medicines [ir.revmed.com]
- 13. ascopubs.org [ascopubs.org]
- 14. onclive.com [onclive.com]
- 15. KRAS G12D - My Cancer Genome [mycancergenome.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of KRAS G12D Inhibitor 16
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of investigational compounds like KRAS G12D inhibitor 16 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every novel compound may not be readily available, a comprehensive approach based on the known hazards of similar molecules and established guidelines for cytotoxic and chemical waste provides a robust framework for safe handling and disposal.
Core Principles for Disposal
Given that KRAS G12D inhibitors are a class of potent, biologically active molecules used in cancer research, they should be handled as potentially hazardous or cytotoxic compounds. The primary goal of the disposal procedure is to prevent the release of the active compound into the environment and to ensure the safety of all laboratory and waste management personnel.
Hazard Profile of a Representative KRAS G12D Inhibitor
To illustrate the potential hazards, the following table summarizes the information from the Safety Data Sheet (SDS) of a structurally related compound, KRAS G12D inhibitor 14.[1] Researchers handling this compound should assume a similar hazard profile in the absence of specific data for that compound.
| Hazard Classification | GHS Statements | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Step-by-Step Disposal Procedures
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips, vials) into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be lined with a durable plastic bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a dedicated, sealed, and shatter-proof hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
-
Sharps Waste:
-
Dispose of any sharps contaminated with the inhibitor (e.g., needles, syringes) in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous or cytotoxic waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" or "Cytotoxic Waste" and should identify the contents, including "this compound."
-
Include the date when the waste was first added to the container.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent chemical reactions.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the sink or in the regular trash.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
